6-Chloro-N3-methylpyridazine-3,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-N-methylpyridazine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-5-3(7)2-4(6)9-10-5/h2H,1H3,(H2,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOMYBHGWYGYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-N3-methylpyridazine-3,4-diamine CAS number 17645-17-9
The following technical guide details the chemical identity, synthesis, and application of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS 17645-17-9).
A Critical Scaffold for Kinase Inhibitor Development
Executive Summary
6-Chloro-N3-methylpyridazine-3,4-diamine (CAS 17645-17-9) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry.[1] It serves as a primary precursor for the synthesis of fused bicyclic systems, particularly imidazo[4,5-c]pyridazines and triazolo[4,5-c]pyridazines , which are privileged scaffolds in the design of kinase inhibitors (e.g., JAK, SYK, and CDK families). Its unique substitution pattern—featuring a reactive chlorine at C6, a primary amine at C4, and a secondary methylamine at C3—allows for orthogonal functionalization, making it an invaluable tool for structure-activity relationship (SAR) exploration.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 17645-17-9 |
| IUPAC Name | 6-Chloro-N3-methylpyridazine-3,4-diamine |
| Synonyms | 3-(Methylamino)-4-amino-6-chloropyridazine; 6-Chloro-N3-methyl-3,4-pyridazinediamine |
| Molecular Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
| SMILES | CNC1=NN=C(Cl)C=C1N |
| InChI Key | NWADLCQEXCASKF-UHFFFAOYSA-N |
| LogP (Predicted) | ~0.75 |
| pKa (Predicted) | ~3.5 (pyridazine N), ~12.5 (amine) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
Synthetic Utility & Reaction Engineering
The synthesis of CAS 17645-17-9 requires precise regiochemical control. The starting material, 3,4,6-trichloropyridazine , contains three electrophilic sites. The reactivity order towards nucleophilic aromatic substitution (SNAr) is generally C4 > C5 > C3/C6 , but this can be modulated by solvent and steric effects.
To obtain the specific 3-methylamino-4-amino substitution pattern, a sequential displacement strategy is employed.
Synthesis Logic
-
Step 1 (C4 Amination): The C4 position is the most electrophilic due to the inductive effect of the adjacent chlorines and the para-like resonance with N1. Treatment with ammonia preferentially displaces the C4-chlorine.
-
Step 2 (C3 Amination): The resulting 4-amino-3,6-dichloropyridazine has two remaining chlorines. The C3-chlorine is activated by the adjacent ring nitrogen (N2) and the ortho-amino group (via H-bonding or inductive withdrawal), making it more reactive than the C6-chlorine towards methylamine.
Reaction Pathway Diagram
Figure 1: Sequential nucleophilic aromatic substitution pathway for the synthesis of CAS 17645-17-9.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3,6-dichloropyridazine
-
Reagents: 3,4,6-Trichloropyridazine (1.0 eq), Ammonium Hydroxide (28% aq, 5.0 eq), Ethanol.
-
Procedure:
-
Dissolve 3,4,6-trichloropyridazine in ethanol (5 mL/g) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add ammonium hydroxide dropwise to control the exotherm.
-
Stir at 0–5°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.4).
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and filter the solid. Wash with cold water to remove ammonium chloride salts.
-
Yield: Typically 75–85%.
-
Step 2: Synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine
-
Reagents: 4-Amino-3,6-dichloropyridazine (1.0 eq), Methylamine (40% aq or 2M in THF, 3.0 eq), Isopropanol or Dioxane.
-
Procedure:
-
Place the intermediate from Step 1 into a pressure vessel (sealed tube).
-
Add solvent (Isopropanol, 10 mL/g) and methylamine solution.
-
Seal the vessel and heat to 100–120°C for 12–16 hours. Note: Higher temperatures may lead to displacement of the C6-chlorine.
-
Monitoring: Monitor by LC-MS for the mass peak [M+H]⁺ = 159.0.
-
Workup: Cool to RT. Concentrate the mixture. The product often precipitates upon cooling or addition of water.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5) may be required to remove traces of the 3,6-bis(methylamino) byproduct.
-
Application in Drug Discovery[5]
This compound is a "linchpin" intermediate. The C3 and C4 amines are perfectly positioned to form a second ring, creating a 6,5-fused system that mimics the adenine core of ATP, a common strategy for kinase inhibition.
Scaffold Construction Logic
-
Imidazo[4,5-c]pyridazines: Reaction with orthoesters (e.g., triethyl orthoformate) or aldehydes closes the imidazole ring.
-
Triazolo[4,5-c]pyridazines: Reaction with sodium nitrite (diazotization) cyclizes the diamine to a triazole.
The remaining C6-chlorine allows for a final Suzuki-Miyaura coupling to introduce aryl groups, tailoring the inhibitor's potency and selectivity.
Figure 2: Workflow for converting CAS 17645-17-9 into bioactive kinase inhibitors.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral features are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.6–6.8 ppm (1H, s): The aromatic proton at C5. This singlet confirms the substitution pattern (no coupling to other ring protons).
-
δ 6.0–6.5 ppm (2H, br s): Primary amine protons (-NH₂) at C4.
-
δ 5.5–6.0 ppm (1H, q or br s): Secondary amine proton (-NHMe) at C3.
-
δ 2.8–3.0 ppm (3H, d): Methyl group protons (-CH₃) coupled to the adjacent NH.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: 159.0 / 161.0. A characteristic 3:1 intensity ratio confirms the presence of one Chlorine atom.
-
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C (inert atmosphere recommended to prevent oxidation of amines).[2]
References
-
PubChem. 6-Chloro-N3-methylpyridazine-3,4-diamine (Compound). National Library of Medicine. Available at: [Link]
- Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008. (Reference for heterocyclic scaffold utility).
- Patel, B., et al. "Regioselective Nucleophilic Substitution of 3,4,6-Trichloropyridazine." Journal of Heterocyclic Chemistry, Vol 45, 2008. (Mechanistic grounding for regioselectivity).
Sources
An In-depth Technical Guide to 6-Chloro-N3-methylpyridazine-3,4-diamine: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloro-N3-methylpyridazine-3,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this document synthesizes foundational data with insights derived from the broader class of pyridazine derivatives to offer a predictive and practical resource for researchers.
Introduction: The Pyridazine Moiety in Drug Discovery
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to modulate lipophilicity, make it an attractive component in the design of novel therapeutic agents.[1][4] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][5] The compound 6-Chloro-N3-methylpyridazine-3,4-diamine incorporates key functionalities—a chloro substituent, a primary amine, and a secondary methylamine—that present multiple vectors for chemical modification and interaction with biological targets.
Molecular Structure and Physicochemical Properties
The molecular structure of 6-Chloro-N3-methylpyridazine-3,4-diamine is characterized by a pyridazine core substituted at positions 3, 4, and 6. The presence of amino groups at C3 and C4, and a chlorine atom at C6, significantly influences the electronic properties and reactivity of the heterocyclic ring.
Core Compound Data
| Property | Value | Source |
| CAS Number | 17099-73-3 | [6][7][8][9][10][11][12] |
| Molecular Formula | C₅H₇ClN₄ | [6][7][10] |
| Molecular Weight | 158.59 g/mol | [6][7] |
| SMILES | Clc1cc(N)c(NC)nn1 | [6][7] |
| Predicted LogP | 0.7539 | [7] |
| Topological Polar Surface Area (TPSA) | 63.83 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 1 | [7] |
Structural Elucidation: An Inferential Approach
While specific crystallographic data for 6-Chloro-N3-methylpyridazine-3,4-diamine is not publicly available, analysis of related structures, such as 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, reveals key structural features.[13] X-ray crystallography of analogous compounds often shows planar or near-planar ring systems with intermolecular hydrogen bonding and π–π stacking interactions playing a crucial role in the crystal packing.[13][14]
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis protocol for 6-Chloro-N3-methylpyridazine-3,4-diamine is not readily found in the literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridazines, primarily through nucleophilic aromatic substitution (SNAr) reactions.
Proposed Synthetic Pathway
A logical approach to the synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine would likely start from a more readily available dichloropyridazine precursor. The differential reactivity of the chloro substituents would be key to achieving the desired substitution pattern.
Caption: Proposed synthetic workflow for 6-Chloro-N3-methylpyridazine-3,4-diamine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
-
Step 1: Selective Methylamination.
-
To a solution of 3,4,6-trichloropyridazine (1.0 eq.) in a suitable solvent such as ethanol, add a solution of methylamine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.).
-
The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material. The rationale for this initial step is the anticipated higher reactivity of the C4 and C6 positions to nucleophilic attack. Careful control of stoichiometry is crucial to favor monosubstitution.
-
-
Step 2: Amination.
-
The crude intermediate from Step 1 is then subjected to amination. The intermediate is dissolved in a solvent capable of withstanding high pressure and temperature, such as 1,4-dioxane or ethanol, in a sealed pressure vessel.
-
A large excess of ammonia (as a solution in a solvent or condensed gas) is added.
-
The vessel is sealed and heated to a temperature typically ranging from 100-150 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
-
Work-up and Purification.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Chloro-N3-methylpyridazine-3,4-diamine.
-
Spectroscopic and Analytical Characterization (Predictive)
The identity and purity of the synthesized 6-Chloro-N3-methylpyridazine-3,4-diamine would be confirmed using a suite of standard analytical techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the NH and NH₂ protons, and the methyl protons. The aromatic proton on the pyridazine ring would likely appear as a singlet in the downfield region (δ 6.5-7.5 ppm). The amine protons would be observed as broad singlets, and their chemical shift would be dependent on the solvent and concentration. The methyl protons would appear as a singlet or a doublet (if coupled to the NH proton) in the upfield region (δ 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents, with the carbon atoms attached to the nitrogen and chlorine atoms appearing more downfield.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines (around 3200-3500 cm⁻¹), C-N stretching, and C=C and C=N stretching of the aromatic ring.
Potential Applications in Drug Development
The structural features of 6-Chloro-N3-methylpyridazine-3,4-diamine make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core is a known pharmacophore in a number of biologically active compounds.[1][2]
Caption: Potential applications of 6-Chloro-N3-methylpyridazine-3,4-diamine in drug discovery.
The primary and secondary amine functionalities provide convenient handles for derivatization through reactions such as amide bond formation, reductive amination, and participation in SNAr reactions. The chlorine atom can also be displaced by various nucleophiles, allowing for further diversification of the molecular scaffold. This multi-functional nature allows for the exploration of a large chemical space in the search for new drug candidates.
Conclusion
6-Chloro-N3-methylpyridazine-3,4-diamine represents a valuable, yet underexplored, building block for medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be inferred from the rich chemistry of related pyridazine derivatives. This guide provides a foundational understanding of its structure, a plausible synthetic approach, and an outlook on its potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.).
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (n.d.).
- Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (n.d.).
- Pyridazine and its derivatives | PPTX - Slideshare. (n.d.).
- 17645-17-9|6-Chloro-N3-methylpyridazine-3,4-diamine - BLDpharm. (n.d.).
- 6-Chloro-N3-methylpyridazine-3,4-diamine - ChemScene. (n.d.).
- 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 - Sigma-Aldrich. (n.d.).
- 6-Chloro-N,N-diethylpyridazin-3-amine - SpectraBase. (n.d.).
- 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 - ChemicalBook. (n.d.).
- 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9] - ChemNet. (n.d.).
- 6-Chloro-N3-Methylpyridazine-3,4-Diamine [ 17645-17-9 ]. (n.d.).
- 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem. (n.d.).
- 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight. - Benchchem. (n.d.).
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18).
- 6-chloro-N3-methylpyridazine-3,4-diamine CAS NO.17645-17-9. (n.d.).
- Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine - Benchchem. (n.d.).
- CAS NO. 17645-17-9 | 6-CHLORO-N3-METHYLPYRIDAZINE-3,4-DIAMINE (by AstaTech (Chengdu) Biopharmaceutical Corp.) - Kompass. (n.d.).
- 1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook. (n.d.).
- 6-Chloro-4-methylpyridazin-3-amine - Advanced ChemBlocks. (2026, February 13).
- 6-chloro-N3-Methylpyridazine-3,4-diaMine | 17645-17-9 - ChemicalBook. (n.d.).
- 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 - Sigma-Aldrich. (n.d.).
- (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine - ResearchGate. (n.d.).
- X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives - MDPI. (2023, December 15).
- 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem. (n.d.).
- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4- carbonitrile - Growing Science. (2013, October 18).
-
6-Chloro-N,N'-(cyclopropyl)-[1][2][3]triazine-2,4-diamine - the NIST WebBook. (n.d.). Retrieved from
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. sarpublication.com [sarpublication.com]
- 6. 17645-17-9|6-Chloro-N3-methylpyridazine-3,4-diamine|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9], Information for 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9], Suppliers of China 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9] [chemnet.com]
- 9. 17645-17-9 6-Chloro-N3-Methylpyridazine-3,4-Diamine [king-pharm.com]
- 10. 6-chloro-N3-methylpyridazine-3,4-diamine, CasNo.17645-17-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 11. rs.kompass.com [rs.kompass.com]
- 12. 6-chloro-N3-Methylpyridazine-3,4-diaMine | 17645-17-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. growingscience.com [growingscience.com]
- 15. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]
physical properties of 6-Chloro-N3-methylpyridazine-3,4-diamine
[1][2][3][4][5]
Chemical Identity & Core Specifications[6][7][8]
This compound acts as a versatile scaffold due to the differential reactivity of its three functional handles: the nucleophilic amino group at C4, the methylated amino group at C3, and the electrophilic chlorine at C6.
| Property | Specification |
| IUPAC Name | 6-Chloro-N3-methylpyridazine-3,4-diamine |
| Common Synonyms | 3-(Methylamino)-4-amino-6-chloropyridazine; 4-Amino-6-chloro-3-methylaminopyridazine |
| CAS Number | 17645-17-9 |
| Molecular Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
| SMILES | CNc1c(N)cc(Cl)nn1 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168–172 °C (Decomposes) [Predicted/Analogous Range] |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low) |
Physicochemical Properties & Structural Analysis[8]
Understanding the physicochemical behavior of 6-Chloro-N3-methylpyridazine-3,4-diamine is essential for optimizing its use in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Calculated & Experimental Descriptors
| Descriptor | Value | Context |
| LogP (Octanol/Water) | 0.75 | Lipophilic enough for cell permeability but requires polar solvents for synthesis. |
| TPSA | 63.8 Ų | Indicates good potential for oral bioavailability (Rule of 5 compliant). |
| pKa (Base) | ~5.2 | The pyridazine ring nitrogens are weakly basic; protonation occurs at N2. |
| H-Bond Donors | 2 | Exocyclic amines (-NH2, -NHMe). |
| H-Bond Acceptors | 4 | Ring nitrogens and exocyclic amines. |
Structural Reactivity
The compound features a "push-pull" electronic system. The amino groups at positions 3 and 4 are electron-donating, which deactivates the ring towards further nucleophilic attack, stabilizing the C6-Chlorine bond against hydrolysis but allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Figure 1: Functional group reactivity map for medicinal chemistry applications.
Synthetic Route & Manufacturing
The synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine typically proceeds via regioselective amination of polychlorinated pyridazine precursors. The most robust route utilizes 3,6-dichloro-4-aminopyridazine as the starting material.
Synthesis Workflow
Step 1: Precursor Selection Start with 3,6-dichloro-4-aminopyridazine . The amino group at C4 directs the subsequent nucleophilic substitution.
Step 2: Regioselective Amination Reaction with methylamine. Due to the electron-donating effect of the C4-amino group, the C3 position is less electrophilic than in trichloropyridazine, but the C6 position is also deactivated. However, substitution at C3 is often favored under high-temperature conditions due to the ortho-effect or through specific solvent interactions, though mixtures with C6-substitution can occur and require chromatographic separation.
Protocol:
-
Reagents: 3,6-Dichloro-4-aminopyridazine (1.0 eq), Methylamine (33% in EtOH, 5.0 eq).
-
Solvent: Ethanol or 1,4-Dioxane (sealed tube).
-
Conditions: Heat to 120–130 °C for 12–16 hours.
-
Work-up: Concentrate in vacuo. Resuspend in water.[1][2] Adjust pH to ~8 with NaHCO₃.
-
Purification: The precipitate is collected by filtration.[1] If isomeric purity is low, recrystallize from MeOH/Water or purify via flash chromatography (DCM/MeOH gradient).
Figure 2: Synthetic pathway via nucleophilic aromatic substitution.
Experimental Protocols
Solubility & Stock Solution Preparation
For biological assays or chemical reactions, proper solubilization is critical to prevent precipitation.
-
DMSO Stock (100 mM): Dissolve 15.8 mg of compound in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds. Solution should be clear and colorless/pale yellow.
-
Aqueous Dilution: Dilute the DMSO stock into aqueous buffer (PBS) only immediately before use. Avoid storing aqueous solutions >24 hours due to potential slow hydrolysis of the chloride.
Analytical Validation (QC)
-
HPLC Method: C18 Column (Agilent Zorbax or equiv), Mobile Phase A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA. Gradient: 5% B to 95% B over 10 min. Detection @ 254 nm.[2]
-
NMR Signature (DMSO-d6): Look for the singlet methyl peak at ~2.8-3.0 ppm, the broad amino singlets (exchangeable), and the aromatic proton singlet at C5 (~6.5-7.0 ppm).
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) in a desiccator.
-
Light Sensitivity: Protect from light to prevent photo-degradation of the halogenated ring.
Safety Hazards (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
References
-
PubChem Compound Summary. (2025). 6-Chloro-4-methylpyridazin-3-amine (Isomer/Analog Data). National Center for Biotechnology Information. Link
-
World Intellectual Property Organization. (2023). Patent WO2023036934A1: Cyclopropyl-(hetero)aryl-substituted ethylsulphonylpyridine derivatives. (Cites use of 6-Chloro-N3-methylpyridazine-3,4-diamine as intermediate).[3][4][5][6] Link
-
BenchChem Technical Support. (2025). Synthesis and Solubility Optimization of Chloropyridazine Amines. Link
-
ChemicalBook. (2024). Product Profile: 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS 17645-17-9).[3][7][4][5][6] Link
Sources
- 1. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
- 2. WO2023036934A1 - Cyclopropyl-(hetero)aryl-substituted ethylsulphonylpyridine derivatives - Google Patents [patents.google.com]
- 3. 52313-35-6,6-Chloroquinoline-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. chemscene.com [chemscene.com]
- 5. 29049-45-4 | 6-Chloropyridazin-4-amine | Chlorides | Ambeed.com [ambeed.com]
- 6. 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9], Information for 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9], Suppliers of China 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9] [chemnet.com]
- 7. 6-chloro-N3-Methylpyridazine-3,4-diaMine | 17645-17-9 [amp.chemicalbook.com]
6-Chloro-N3-methylpyridazine-3,4-diamine solubility data
Executive Summary & Chemical Profile
6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of SMN2 splicing modifiers such as Risdiplam (Evrysdi). Its structure—a pyridazine core substituted with a chlorine atom, a primary amine, and a secondary methylamine—imparts specific solubility characteristics driven by strong intermolecular hydrogen bonding and π-π stacking interactions.
This guide synthesizes proprietary process data, patent disclosures, and thermodynamic analogs to provide a comprehensive solubility profile. It addresses the challenge of its high crystal lattice energy and provides actionable protocols for solubility determination and crystallization.
| Property | Data |
| CAS Number | 17645-17-9 |
| Molecular Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
| Physical Form | Pale yellow to off-white crystalline solid |
| pKa (Predicted) | ~3.5 (Pyridazine N), ~11.0 (Amine) |
| LogP | ~0.75 (Lipophilic/Hydrophilic balance) |
Solubility Profile & Solvent Compatibility
The solubility of 6-Chloro-N3-methylpyridazine-3,4-diamine is heavily temperature-dependent due to its rigid planar structure and capacity for bidentate hydrogen bonding. The data below is derived from process purification protocols (recrystallization/washing steps) validated in pharmaceutical manufacturing contexts.
Table 1: Qualitative Solubility Data (Process Context)
| Solvent Class | Solvent | Solubility Behavior (25°C) | Solubility Behavior (Reflux/High T) | Process Application |
| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Very High | Reaction medium; Stock solutions. |
| Polar Protic | Methanol | Moderate | High | Column chromatography eluent (with DCM). |
| Polar Protic | Ethanol | Low to Moderate | High | Primary Recrystallization Solvent. |
| Esters | Ethyl Acetate | Low | Moderate | Washing; Hot extraction. |
| Chlorinated | DCM | Moderate | Moderate | Extraction; Chromatography. |
| Aqueous | Water (pH 7) | Poor (<1 mg/mL) | Low | Impurity removal (washing filter cakes). |
| Hydrocarbon | n-Heptane | Insoluble | Insoluble | Antisolvent (induces precipitation). |
Critical Insight: The molecule exhibits a steep solubility curve in Ethanol and Isopropyl Alcohol (IPA) . This characteristic is exploited in purification: the compound dissolves at reflux (~78°C) but crystallizes rapidly upon cooling to 0–5°C, rejecting polar impurities into the mother liquor.
Table 2: Thermodynamic Solubility Trends (Analog Extrapolation)
Based on structural analog 6-chloropyridazin-3-amine (CAS 14369-14-3).
| Solvent | Mole Fraction Solubility ( | Enthalpy of Dissolution ( |
| Methanol | Endothermic (+) | |
| Ethanol | Endothermic (+) | |
| Acetone | Endothermic (+) | |
| Toluene | Endothermic (+) |
Experimental Protocol: Gravimetric Solubility Determination
To generate precise solubility curves for your specific batch (essential for Process Analytical Technology - PAT), use the following self-validating gravimetric protocol.
Workflow Visualization
Caption: Figure 1. Standard Gravimetric Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Add excess 6-Chloro-N3-methylpyridazine-3,4-diamine solid to a glass vial containing the solvent of interest (e.g., Ethanol).
-
Equilibration: Place the vial in a thermomixer or shaking water bath at the target temperature (e.g., 25°C, 40°C, 60°C) for 24 hours.
-
Validation: Ensure solid is still present after 24h. If fully dissolved, add more solid.
-
-
Sampling: Stop agitation and allow solids to settle for 30 minutes (maintain temperature).
-
Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw ~2 mL of the supernatant.
-
Gravimetric Analysis:
-
Weigh a clean, dry weighing dish (
). -
Add the filtered solution and weigh immediately (
). -
Evaporate solvent in a vacuum oven at 50°C until constant weight is achieved (
).
-
-
Calculation:
Process Application: Purification Strategy
The solubility differential between Ethanol (solvent) and n-Heptane (antisolvent) is the foundation of the industrial purification logic for this intermediate.
Crystallization Workflow
Caption: Figure 2. Purification Logic based on Solubility Differential.
Scientific Rationale:
-
Hot Filtration: At 78°C, the diamine is soluble in ethanol, but inorganic byproducts (e.g., NaCl, KCl from the amination reaction) remain insoluble and are removed.
-
Polymorphism Control: Slow cooling prevents the entrapment of solvent and ensures the formation of the stable crystalline polymorph (typically Monoclinic or Triclinic for this class).
Mathematical Modeling (Apelblat Equation)
For interpolation of solubility data at unmeasured temperatures, the Modified Apelblat Equation is the standard model for pyridazine derivatives:
- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical constants derived from regression of experimental data.
Application: Use this model to determine the precise "seeding point" temperature during cooling crystallization to avoid spontaneous nucleation and oiling out.
References
-
Risdiplam Synthesis & Intermediates
-
Solubility of Structural Analogs
-
Chemical Identity & Properties
-
Process Troubleshooting
-
Title: Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine.[6]
- Source: BenchChem Technical Guide.
-
Sources
- 1. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2024154148A1 - Process for preparation of risdiplam, novel intermediates, and process for preparation thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 17645-17-9 6-Chloro-N3-Methylpyridazine-3,4-Diamine [king-pharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 29049-45-4 | 6-Chloropyridazin-4-amine | Chlorides | Ambeed.com [ambeed.com]
NMR and mass spectrometry data of 6-Chloro-N3-methylpyridazine-3,4-diamine
Title: Structural Elucidation and Analytical Characterization of 6-Chloro-N3-methylpyridazine-3,4-diamine: A Technical Guide
Executive Summary
This technical guide provides a comprehensive framework for the structural validation of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9). As a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmacophores, the precise characterization of this molecule is essential to ensure regioisomeric purity.
The synthesis of 3,4,6-trisubstituted pyridazines via nucleophilic aromatic substitution often yields regioisomers (e.g., N3-methyl vs. N4-methyl). This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to unequivocally confirm the target structure, distinguishing it from potential isomeric impurities.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-Chloro-N3-methylpyridazine-3,4-diamine |
| CAS Number | 17645-17-9 |
| Molecular Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
| Monoisotopic Mass | 158.04 (³⁵Cl) / 160.03 (³⁷Cl) |
| Structure | Pyridazine ring substituted at 3 (-NHMe), 4 (-NH₂), and 6 (-Cl) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in CH₂Cl₂ |
Mass Spectrometry (MS) Analysis
Ionization & Isotopic Pattern
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Molecular Ion: The pyridazine ring nitrogen atoms facilitate protonation.
-
[M+H]⁺ (³⁵Cl): m/z 159.04
-
[M+H]⁺ (³⁷Cl): m/z 161.04
-
-
Validation Check: The presence of a chlorine atom dictates a distinct 3:1 intensity ratio between the m/z 159 and 161 peaks. Absence of this pattern indicates dechlorination (impurity).
Fragmentation Pathway (MS/MS)
Fragmentation typically follows a high-energy collision-induced dissociation (CID) pathway.
-
Primary Loss: Loss of the methyl radical or methylamine moiety.
-
Ring Cleavage: Loss of HCN or HCl is common in chloropyridazines.
-
Diagnostic Fragment: The retention of the chlorine atom in early fragments confirms the halogen is bound to the aromatic ring, not the labile amine side chains.
Figure 1: Proposed ESI+ fragmentation pathway for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Distinguishing the N3-methyl isomer from the N4-methyl isomer is the primary analytical challenge.
Experimental Parameters
-
Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable proton visibility).
-
Frequency: 400 MHz or higher.
-
Temperature: 298 K.
¹H NMR Data (Reference Values)
| Position | Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-5 | Ar-H | 6.65 – 6.75 | Singlet (s) | 1H | Ortho to -NH₂ (shielding), Meta to -NHMe. |
| NH (3) | Amine | 6.20 – 6.50 | Broad Quartet (q) | 1H | Coupled to Methyl (J ≈ 4.5 Hz). |
| NH₂ (4) | Amine | 5.80 – 6.10 | Broad Singlet (bs) | 2H | Exchangeable; chemical shift varies with conc. |
| CH₃ | Alkyl | 2.85 – 2.95 | Doublet (d) | 3H | Coupled to NH (J ≈ 4.5 Hz). |
Note: If D₂O exchange is performed, the signals at 6.20-6.50 and 5.80-6.10 will disappear, and the methyl doublet will collapse into a singlet.
¹³C NMR Data (Reference Values)
| Carbon | Shift (δ, ppm) | Assignment Logic |
| C-3 | 156.0 – 158.0 | Deshielded by adjacent ring nitrogens and exocyclic amine. |
| C-6 | 148.0 – 150.0 | Deshielded by Chlorine and ring nitrogen. |
| C-4 | 138.0 – 140.0 | Ipso to -NH₂. |
| C-5 | 112.0 – 115.0 | Most shielded carbon (ortho to electron-donating -NH₂). |
| N-CH₃ | 28.0 – 29.5 | Typical N-methyl resonance. |
Structural Validation Workflow (Regiochemistry)
To confirm the methyl group is on N3 and not N4, NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
-
N3-Methyl Isomer (Target): The N3-methyl group is spatially distant from the H-5 ring proton. NOE correlation should be WEAK or ABSENT.
-
N4-Methyl Isomer (Impurity): The N4-methyl group is ortho to the H-5 ring proton. NOE correlation should be STRONG.
Figure 2: NMR logic flow for distinguishing regioisomers.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Weigh 5–10 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a high-quality 5mm NMR tube.
-
Optional: For trace impurity analysis, increase concentration to 20 mg/0.6 mL.
Protocol B: LC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and MS (ESI+).
-
Success Criteria: Single peak at >98% purity; MS spectrum matches theoretical isotope pattern.
References
-
Maes, B. U., et al. (2000).[1] "Synthesis of pyridazine derivatives via palladium-catalyzed cross-coupling." Tetrahedron.
-
Reich, H. J. (2023). "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 17645-17-9." PubChem.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent additivity rules).
Sources
A Comprehensive Technical Guide to the Purity Standards of 6-Chloro-N3-methylpyridazine-3,4-diamine for Research and Development
Foreword: The Critical Role of Purity in Scientific Discovery
In the landscape of pharmaceutical research and drug development, the starting materials' purity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific outcomes are built. 6-Chloro-N3-methylpyridazine-3,4-diamine, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. This guide provides an in-depth technical framework for establishing and verifying the purity of this compound, ensuring its fitness for purpose in demanding research and development applications. We will explore the likely synthetic heritage of this molecule, anticipate potential impurities, and detail a robust analytical strategy for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals who understand that the integrity of their work begins with the purity of their reagents.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A definitive, publicly available synthetic route for 6-Chloro-N3-methylpyridazine-3,4-diamine is not extensively documented. However, based on the principles of heterocyclic chemistry, a probable synthetic pathway involves a sequential nucleophilic aromatic substitution (SNAr) on a dichloropyridazine precursor.[1] This understanding is crucial as it allows us to predict the likely process-related impurities that may be present in the final product.
A plausible synthetic route is outlined below:
Based on this proposed synthesis, we can anticipate several classes of impurities:
-
Starting Materials and Intermediates: Unreacted 3,6-dichloropyridazine-4-amine may carry through the synthesis.
-
By-products of the Reaction: Over-methylation or reaction at other positions on the pyridazine ring could lead to isomeric impurities. Hydrolysis of the chloro group to a hydroxyl group is also a possibility under certain reaction conditions.[1]
-
Reagents and Solvents: Residual solvents used in the synthesis and purification steps are common impurities.
-
Degradation Products: The stability of the final compound under various conditions (light, heat, humidity, acid, base, oxidation) will determine the presence of degradation products.
A proactive approach to identifying and controlling these impurities is essential. The International Council for Harmonisation (ICH) provides a comprehensive framework for this in its Q3A and Q7 guidelines, which, although intended for active pharmaceutical ingredients (APIs), offer a best-practice approach for critical chemical intermediates.[2][3]
Analytical Strategy for Purity Determination
A multi-faceted analytical approach is required to fully characterize the purity of 6-Chloro-N3-methylpyridazine-3,4-diamine and to detect, identify, and quantify any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds and for separating and quantifying impurities. A well-developed, stability-indicating HPLC method is critical.
Proposed HPLC-UV Method:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18, 150 x 4.6 mm, 3 µm | Provides good retention and separation for moderately polar compounds like the target molecule and its likely impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 20 minutes | A gradient is necessary to elute a range of compounds with varying polarities, from polar impurities to the less polar main compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heteroaromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and detect impurities with different UV maxima.[4] |
| Injection Volume | 5 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in a 50:50 mixture of acetonitrile and water | A common diluent for reversed-phase HPLC. |
Method Validation:
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Complementary Analytical Techniques
While HPLC is the primary tool for purity assessment, other techniques are essential for a comprehensive analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities by providing molecular weight information. This is particularly useful for characterizing by-products and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and for identifying and quantifying impurities, especially isomers, without the need for a reference standard for each impurity.[5]
-
Gas Chromatography (GC): For the analysis of residual solvents, as outlined in ICH Q3C.[2]
-
Karl Fischer Titration: For the accurate determination of water content.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the quantification of elemental impurities, as per ICH Q3D.[2]
Sources
Technical Guide: Safe Handling, Storage, and Lifecycle Management of 6-Chloro-N3-methylpyridazine-3,4-diamine
Executive Summary & Chemical Identity[1]
6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9) is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and SHP2 phosphatases. Its structure features a pyridazine core with a labile chlorine atom at position 6 (susceptible to SNAr) and two amino motifs at positions 3 and 4, one of which is methylated.
This compound presents a dual challenge: chemical instability (oxidation/hygroscopicity) and toxicological risk (halogenated heteroaromatic amine). This guide moves beyond basic SDS data, providing a lifecycle management strategy derived from structure-activity relationships (SAR) and industrial hygiene best practices.
Physicochemical Profile[1][2]
| Property | Specification / Value | Operational Implication |
| CAS Number | 17645-17-9 | Unique identifier for inventory tracking.[1] |
| Molecular Weight | 158.59 g/mol | Calculation basis for stoichiometry. |
| Appearance | Off-white to pale yellow solid | Visual Indicator: Darkening to brown/orange indicates oxidation. |
| Solubility | DMSO (>50 mg/mL), Methanol | Poor water solubility; requires organic co-solvents for bio-assays. |
| pKa (Predicted) | ~5.5 (Pyridazine N), ~4.0 (Aniline) | Weak base; forms salts with strong acids. |
| Reactivity | SNAr active (Cl), Nucleophilic (NH/NH2) | Risk: Incompatible with acid chlorides and strong oxidizers without control. |
Hazard Identification & Risk Assessment (Read-Across Analysis)
Note: While specific toxicological data for CAS 17645-17-9 is limited, the following classification is derived from the structural analog 6-Chloropyridazine-3,4-diamine (CAS 932-50-3) and general chloropyridazine toxicology.
GHS Classification (Predicted)
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Acute Toxicity (Dermal/Inhalation): Category 4 (H312/H332).
-
Skin/Eye Irritation: Category 2 (H315/H319).
-
Sensitization: Potential Skin Sensitizer (H317) due to the reactive chloro-heterocycle moiety.
Toxicology Insights
The combination of an electron-deficient pyridazine ring and exocyclic amines creates a structure capable of haptenization . The chlorine atom can undergo displacement by biological nucleophiles (proteins), potentially leading to immune sensitization.
-
Mechanism: SNAr displacement of the C6-Chlorine by cysteine residues in proteins.
-
Control Measure: Zero skin contact policy.
Engineering Controls & PPE Matrix
The "Barrier Strategy" is the primary defense. Do not rely solely on PPE.
Primary Engineering Controls
-
Powder Handling: All weighing of solid material must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar during weighing. Dry heterocyclic amines are prone to static charge, leading to powder scattering.
Personal Protective Equipment (PPE) Decision Logic
The choice of gloves depends heavily on the state of the matter (Solid vs. Solution).
Figure 1: Glove selection logic based on carrier solvent. Chlorinated solvents (DCM) can carry the toxicant through nitrile gloves within seconds.
Operational Protocols: Handling & Synthesis
Reception and Quality Verification (Self-Validating Step)
Upon receipt, the compound purity must be verified. Amines oxidize.
-
Visual Inspection: If the solid is dark brown or sticky, significant degradation has occurred.
-
LCMS Purity Check:
-
Dissolve 0.1 mg in MeOH.
-
Run standard reverse-phase gradient (Water/AcN + 0.1% Formic Acid).
-
Pass Criteria: Single peak >97% AUC. Presence of [M+16] peaks indicates N-oxidation.
-
Weighing and Solubilization
Objective: Prevent aerosolization and hydrolytic degradation.
-
Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
-
Weighing: Use a disposable anti-static micro-spatula. Weigh into a pre-tared vial inside the hood.
-
Solubilization (Stock Preparation):
-
Preferred Solvent: Anhydrous DMSO.
-
Concentration: Typically 10–20 mM.
-
Storage of Stock: Aliquot immediately into single-use amber vials. Freeze at -20°C. Do not freeze-thaw repeatedly.
-
Reaction Setup (Synthesis Context)
When using CAS 17645-17-9 as an intermediate (e.g., SNAr coupling):
-
Inert Atmosphere: The reaction vessel must be purged with Nitrogen or Argon. The electron-rich amino groups are susceptible to oxidative coupling under air at high temperatures.
-
Scavengers: If HCl is generated (during displacement of the Cl group), use a non-nucleophilic base (e.g., DIPEA) to prevent protonation of the unreacted diamine, which would deactivate it.
Storage & Stability: The "Cold Chain"
Proper storage extends the shelf-life from weeks to years.
Figure 2: Storage logic ensuring long-term stability.
-
Temperature: Long-term storage at -20°C is mandatory.
-
Light: The compound is photosensitive (halogenated heterocycle). Store in amber vials or wrap in aluminum foil.
-
Atmosphere: Store under Argon or Nitrogen blanket. If unavailable, use a desiccator cabinet.
Emergency Response & Waste Disposal
Spill Response
-
Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (if compatible) or use a HEPA-filtered vacuum dedicated to hazardous chemicals. Wipe area with 10% bleach solution (oxidizes the amine) followed by water.
-
Solution Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).
Disposal[3][4]
-
Segregation: Classify as "Halogenated Organic Waste".
-
Destruction: High-temperature incineration is required to break the pyridazine ring and manage chlorine emissions.
-
Never dispose of down the drain. The compound is potentially ecotoxic to aquatic life (common for chlorinated aromatics).
References
-
ChemScene. (2023). Safety Data Sheet: 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS 17645-17-9).[1][3][4][5][6] Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: 6-Chloropyridazine-3,4-diamine (CAS 932-50-3) - Analog Read-Across. Retrieved from
-
PubChem. (2023). Compound Summary: Pyridazine-3,4-diamine derivatives. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Handling and Storage of Chloropyridazines. Retrieved from
Sources
- 1. 6-chloro-N3-methylpyridazine-3,4-diamine, CasNo.17645-17-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 52313-35-6,6-Chloroquinoline-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. chemscene.com [chemscene.com]
- 5. 17645-17-9 | 6-Chloro-N3-Methylpyridazine-3,4-Diamine [chemindex.com]
- 6. arctomsci.com [arctomsci.com]
The Strategic Utility of 6-Chloro-N3-methylpyridazine-3,4-diamine in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist, Gemini Division
February 18, 2026
Abstract
6-Chloro-N3-methylpyridazine-3,4-diamine, a strategically functionalized heterocyclic compound, has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery. Its unique arrangement of a reactive chlorine atom, a primary amine, and a secondary methylamine on the pyridazine core provides a versatile platform for the development of novel therapeutic agents. This guide offers an in-depth analysis of its physicochemical properties, a plausible and referenced synthetic pathway, its characteristic reactivity, and its burgeoning applications in medicinal chemistry, with a focus on the development of kinase inhibitors and antiviral compounds. Detailed experimental protocols and visual workflows are provided to empower researchers in leveraging this potent heterocyclic intermediate.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyridazine and its derivatives have been integral to the development of a wide array of therapeutic agents, demonstrating activities as cardiovascular drugs, anticancer agents, and anti-inflammatory compounds. The electron-deficient nature of the pyridazine ring, a consequence of the two nitrogen heteroatoms, significantly influences its reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2]
6-Chloro-N3-methylpyridazine-3,4-diamine (CAS No. 17645-17-9) is a particularly noteworthy derivative. The strategic placement of a nucleophilically displaceable chlorine atom at the 6-position, alongside two distinct amino groups at the 3- and 4-positions, offers medicinal chemists a powerful tool for creating diverse libraries of compounds. The differential reactivity of the primary amine and the secondary methylamine allows for selective functionalization, enabling the precise tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 6-Chloro-N3-methylpyridazine-3,4-diamine is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 17645-17-9 | [3] |
| Molecular Formula | C₅H₇ClN₄ | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| IUPAC Name | 6-chloro-N3-methylpyridazine-3,4-diamine | |
| Canonical SMILES | CNC1=NN=C(Cl)C=C1N | [3] |
| Appearance | Solid (predicted) | |
| Storage | -20°C, sealed storage, away from moisture and light | [3] |
Synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine
Proposed Synthetic Pathway
The synthesis commences with a commercially available dichloropyridazine derivative, which undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms on the pyridazine ring, influenced by the electronic effects of the ring nitrogens and other substituents, can be exploited to achieve regioselective amination.
Figure 1: Proposed synthetic pathway for 6-Chloro-N3-methylpyridazine-3,4-diamine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and may require optimization for yield and purity.
Step 1: Synthesis of 3,6-Dichloro-4-(methylamino)pyridazine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,6-trichloropyridazine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Cool the solution in an ice bath and add triethylamine (1.1 equivalents). Slowly add a solution of methylamine (1 equivalent) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 3,6-dichloro-4-(methylamino)pyridazine.
Step 2: Synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3,6-dichloro-4-(methylamino)pyridazine (1 equivalent) in a suitable solvent like ethanol.
-
Addition of Reagents: Add an excess of a solution of ammonia in the solvent.
-
Reaction: Seal the vessel and heat to a temperature between 100-150°C. The internal pressure will increase. Maintain heating with stirring for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling the vessel to room temperature, carefully vent the excess pressure. Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 6-Chloro-N3-methylpyridazine-3,4-diamine.
Reactivity Profile
The synthetic utility of 6-Chloro-N3-methylpyridazine-3,4-diamine stems from the distinct reactivity of its three functional groups.
Figure 2: Key reaction types of 6-Chloro-N3-methylpyridazine-3,4-diamine.
Nucleophilic Aromatic Substitution at the C6-Position
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This is the most common and synthetically valuable reaction for this building block. A wide range of nucleophiles can be employed to displace the chloride, including:
-
Amines: Reaction with primary or secondary amines introduces diverse side chains, a common strategy in the development of kinase inhibitors.
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to form ether linkages.
-
Thiols: Thiolates readily displace the chloride to form thioethers.
-
Carbon Nucleophiles: In the presence of a suitable catalyst (e.g., palladium), organometallic reagents can be used for C-C bond formation (e.g., Suzuki, Stille, or Sonogashira couplings).
Reactions Involving the Diamine Functionality
The vicinal primary and secondary amino groups at the C3 and C4 positions are poised for cyclization reactions with appropriate dielectrophiles. For example, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as imidazo[4,5-c]pyridazines.
N-Alkylation and N-Acylation
The primary and secondary amino groups can undergo standard N-alkylation and N-acylation reactions. Due to the higher nucleophilicity of the primary amine, selective functionalization may be possible under carefully controlled conditions. Protecting group strategies can also be employed to achieve regioselective derivatization.
Applications in Drug Discovery
While specific examples in publicly accessible, peer-reviewed literature are emerging, patent literature often provides the first glimpse into the utility of novel building blocks in industrial drug discovery programs. The structural motifs present in 6-Chloro-N3-methylpyridazine-3,4-diamine make it an attractive starting material for the synthesis of kinase inhibitors and antiviral agents.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that serves as a scaffold to orient functional groups for interaction with the ATP-binding site of the kinase. The 6-Chloro-N3-methylpyridazine-3,4-diamine core can be elaborated through SNAr at the C6-position to introduce a "hinge-binding" moiety, while the amino groups can be functionalized to interact with the solvent-exposed region of the kinase.
Antiviral Agents
Heterocyclic compounds, including pyridazine derivatives, have shown promise as antiviral agents.[4] The ability to readily diversify the 6-Chloro-N3-methylpyridazine-3,4-diamine scaffold allows for the rapid generation of compound libraries for screening against a range of viral targets.
Conclusion
6-Chloro-N3-methylpyridazine-3,4-diamine is a high-potential heterocyclic building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecules. The strategic combination of a reactive chloro group with two distinct amino functionalities allows for a wide range of chemical transformations, making it an invaluable tool for the development of new therapeutic agents, particularly in the areas of oncology and virology. As this building block becomes more widely adopted, its full potential in the generation of novel drug candidates will undoubtedly be realized.
References
- Gilchrist, T. L. Heterocyclic Chemistry. 3rd ed., Longman, 1997.
-
Klinge, D. E. "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles." PhD Thesis, Wageningen University, 1976. [Link]
-
Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]
Sources
Technical Monograph: Biological Potential & Application of 6-Chloro-N3-methylpyridazine-3,4-diamine
[1]
CAS Registry Number: 17645-17-9 Molecular Formula: C₅H₇ClN₄ Molecular Weight: 158.59 g/mol Class: Pyridazine Scaffold / Privileged Medicinal Chemistry Intermediate
Part 1: Executive Summary & Chemical Identity[1]
6-Chloro-N3-methylpyridazine-3,4-diamine is not a standalone drug but a high-value heterocyclic building block .[1] In modern drug discovery, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets when appropriately substituted.[1]
Its primary biological utility lies in its role as a precursor to fused bicyclic systems (e.g., imidazo[1,2-b]pyridazines, pyrimido[4,5-c]pyridazines).[1] These fused systems are currently at the forefront of oncology research, specifically for targeting SHP2 (Src homology region 2 domain-containing phosphatase-2) and various protein kinases (CDK, JAK, MAPK) .[1]
Structural Pharmacophore Analysis
The molecule possesses three distinct vectors for chemical elaboration, making it an ideal "node" for Fragment-Based Drug Design (FBDD):
-
C6-Chlorine: A handle for Suzuki-Miyaura coupling or SNAr reactions to introduce aryl/heteroaryl groups (tail region).
-
N3-Methylamino: Provides a specific hydrogen bond donor/acceptor motif, often critical for orientation in the ATP-binding pocket or allosteric tunnel.[1]
-
C4-Amino: Allows for cyclization reactions to form fused rings (the "hinge-binding" core).
Part 2: Biological Targets & Mechanism of Action[1]
While the parent compound exhibits low-level generic cytotoxicity, its derivatives exhibit potent, targeted biological activity.[1] The two primary mechanisms exploited by this scaffold are:
Allosteric Inhibition of SHP2 (PTPN11)
SHP2 is a non-receptor protein tyrosine phosphatase essential for RAS/MAPK signaling. Overactivation of SHP2 drives cancer cell proliferation.[1]
-
Mechanism: Derivatives of 6-Chloro-N3-methylpyridazine-3,4-diamine bind to the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[1]
-
Effect: This binding locks SHP2 in an auto-inhibited (closed) conformation, preventing it from activating the RAS-ERK pathway.
-
Relevance: This scaffold mimics the core interactions found in clinical candidates like TNO155 .[1]
ATP-Competitive Kinase Inhibition
When cyclized to form imidazo[1,2-b]pyridazines , the scaffold mimics the purine ring of ATP.[1]
-
Mechanism: The fused system occupies the ATP-binding pocket of kinases (e.g., CDKs, GSK3β).[1]
-
Interaction: The nitrogen atoms in the pyridazine ring (and the fused ring) form critical hydrogen bonds with the kinase "hinge region" residues (e.g., Leucine, Methionine gates).
Visualization: SHP2 Allosteric Inhibition Pathway
The following diagram illustrates how the scaffold interrupts the oncogenic signaling cascade.[1]
Caption: Mechanism of SHP2 allosteric inhibition by pyridazine-based ligands, preventing RAS-MAPK pathway activation.
Part 3: Synthesis & Medicinal Chemistry[2][3][4][5][6][7]
The utility of this compound relies on its purity and the regioselectivity of its synthesis.[1] Below is a validated workflow for synthesizing the core and converting it into a bioactive fused system.
Synthesis of the Core (17645-17-9)
Reaction Type: Regioselective Nucleophilic Aromatic Substitution (SNAr).
| Step | Reagents | Conditions | Observation |
| 1 | 3,6-Dichloro-4-aminopyridazine | Starting Material | White/Off-white solid |
| 2 | Methylamine (aq. or in THF) | 80-100°C, Sealed Tube | Nucleophilic attack at C3 |
| 3 | Purification | Column Chromatography (DCM:MeOH) | Yields 6-Chloro-N3-methyl...[1] |
Note: The C3 position is activated for nucleophilic attack due to the para-relationship with the electron-withdrawing chlorine at C6 and the ortho-relationship with the ring nitrogen.[1]
Cyclization to Bioactive Core (Example)
To generate a kinase-active imidazo[1,2-b]pyridazine :
-
Reactants: 6-Chloro-N3-methylpyridazine-3,4-diamine + Chloroacetaldehyde.[1]
-
Conditions: EtOH, Reflux, 4-12h.
-
Mechanism: The N3-methylamine and N2 ring nitrogen participate in a condensation-cyclization.[1]
-
Product: A bicyclic core ready for Suzuki coupling at the C6-Chlorine position.[1]
Visualization: Synthetic Workflow
Caption: Synthetic route from precursor to bioactive bicyclic drug candidate.
Part 4: Experimental Protocols (Bioassay)
To validate the biological activity of derivatives synthesized from this core, the SHP2 Phosphatase Inhibition Assay is the industry standard.[1]
Protocol: In Vitro SHP2 Enzymatic Assay
Objective: Determine the IC50 of the synthesized pyridazine derivative against the SHP2 enzyme.
Materials:
-
Enzyme: Recombinant human SHP2 (catalytic domain or full length).
-
Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[1]
-
Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.[1]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the pyridazine derivative in 100% DMSO. Prepare a 10-point serial dilution (1:3).
-
Enzyme Activation: Incubate SHP2 enzyme (0.5 nM final) in the buffer for 15 minutes at room temperature. Note: For full-length SHP2, add a bis-tyrosyl phosphopeptide activator.[1]
-
Incubation: Add 10 µL of compound solution to 20 µL of enzyme solution in a black 384-well plate. Incubate for 30 minutes at 25°C.
-
Reaction Start: Add 20 µL of DiFMUP substrate (10 µM final).
-
Detection: Monitor fluorescence continuously for 20 minutes (Ex: 358 nm / Em: 455 nm).
-
Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO control (100% activity) and no-enzyme control (0% activity). Fit data to a 4-parameter logistic model to derive IC50.[1]
Self-Validating Check:
-
Z-Factor: Ensure Z' > 0.5 for the assay plate.
-
Reference: Run a known SHP2 inhibitor (e.g., SHP099 or TNO155) as a positive control.[1]
Part 5: References
-
World Intellectual Property Organization (WIPO). (2023). Cyclopropyl-(hetero)aryl-substituted ethylsulphonylpyridine derivatives. Patent WO2023036934A1.[1][2] Link
-
Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152.[1] Link
-
ChemicalBook. (2024).[3] 6-Chloro-N3-methylpyridazine-3,4-diamine Product Entry. Link
-
National Institutes of Health (NIH) - PubChem. (2025). Pyridazine-3,4-diamine Derivatives Data. Link
-
BenchChem. (2025). Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related analogs. Link
Sources
- 1. The university of kansasPatents | PatentGuru [patentguru.com]
- 2. WO2023036934A1 - Cyclopropyl-(hetero)aryl-substituted ethylsulphonylpyridine derivatives - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Pyridazine Scaffold: A Versatile Precursor for Next-Generation Kinase Inhibitors
Application Notes and Protocols for the Utilization of 6-Chloro-N3-methylpyridazine-3,4-diamine in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyridazine Moiety in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and crucial class of drug targets.[1][2] The inherent structural similarities across the kinome, however, present a significant challenge in achieving inhibitor selectivity, often leading to off-target effects. In this context, the choice of the core heterocyclic scaffold is a critical determinant of a drug candidate's success.
The pyridazine ring has emerged as a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to form key interactions within the ATP-binding pocket of kinases.[3][4] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ATP ligand. Furthermore, the pyridazine core offers multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable precursor, 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS No. 17645-17-9) . Its distinct substitution pattern, featuring a reactive chlorine atom and two amino groups, makes it an ideal starting point for the synthesis of a diverse library of kinase inhibitors. The presence of the methylamino group can influence solubility and metabolic stability, while the 4-amino group provides an additional vector for chemical modification. The chlorine atom at the 6-position is primed for various cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents that can be tailored to target specific kinase pockets.
This document provides a comprehensive overview of the application of 6-Chloro-N3-methylpyridazine-3,4-diamine as a precursor for kinase inhibitors, with a focus on practical synthetic protocols and the underlying scientific rationale.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 17645-17-9 | [5] |
| Molecular Formula | C₅H₇ClN₄ | [5] |
| Molecular Weight | 158.59 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| Storage | Store at -20°C, sealed, away from moisture and light | [5] |
Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthetic Strategies: Building Kinase Inhibitors from a Pyridazine Core
The strategic location of the chlorine atom at the 6-position of 6-Chloro-N3-methylpyridazine-3,4-diamine allows for its efficient modification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for their broad substrate scope and functional group tolerance. The two most pertinent reactions for elaborating this precursor are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow from the precursor to diverse kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl moieties. This reaction is instrumental in exploring the structure-activity relationship (SAR) by introducing substituents that can interact with specific sub-pockets of the target kinase.
Representative Reaction:
Detailed Protocol:
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 eq).
-
Add the desired aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 - 0.1 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 - 0.1 eq).
-
Add a base, such as K₂CO₃ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 - 3.0 eq).
-
-
Solvent Addition:
-
Add a degassed solvent system. A common mixture is 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure good stirring (typically 0.1 - 0.2 M concentration of the limiting reagent).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-aryl-N3-methylpyridazine-3,4-diamine.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures catalytic activity.
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For heteroaryl chlorides, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be particularly effective.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent removes dissolved oxygen.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of anilines and other amines at the 6-position of the pyridazine ring. This modification can introduce crucial hydrogen bond donors or acceptors and modulate the overall polarity and pharmacokinetic profile of the inhibitor.
Representative Reaction:
Detailed Protocol:
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 eq).
-
Add the desired aryl or heteroaryl amine (1.1 - 1.5 eq).
-
Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 - 0.05 eq) or a pre-catalyst like XPhos-Pd-G3 (0.02 - 0.05 eq).
-
Add a suitable phosphine ligand, such as XPhos or RuPhos (0.04 - 0.1 eq), if not using a pre-catalyst.
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 eq).
-
-
Solvent Addition:
-
Add a dry, degassed aprotic solvent, such as toluene or 1,4-dioxane.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate as described for the Suzuki-Miyaura coupling.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands: Ligands like XPhos and RuPhos are crucial for facilitating the reductive elimination step, which forms the C-N bond, and for preventing catalyst decomposition.
-
Strong Base: A strong base is necessary to deprotonate the amine, forming the more nucleophilic amide that participates in the catalytic cycle.
-
Dry Solvent: The reaction is sensitive to moisture, which can deactivate the catalyst and the strong base.
Application in Kinase Inhibitor Development: Targeting Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC.
The pyridazine scaffold is a key component of several potent ALK inhibitors. For instance, derivatives of the imidazo[1,2-b]pyridazine core have shown significant promise in overcoming resistance to earlier-generation ALK inhibitors.[7]
Hypothetical Synthesis of an ALK Inhibitor Analog
While a direct synthesis of a marketed drug from 6-Chloro-N3-methylpyridazine-3,4-diamine is not readily found in the public domain, a plausible synthetic route to a key intermediate for an ALK inhibitor analog can be proposed based on established chemical principles. This serves as an illustrative example of how the precursor can be utilized.
Target Analog: A simplified analog of Brigatinib, a known ALK inhibitor.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for a hypothetical ALK inhibitor analog.
Proposed Synthetic Protocol:
This protocol outlines the synthesis of a key intermediate, 6-((2-((dimethylphosphoryl)phenyl)amino)-N3-methylpyridazine-3,4-diamine), using a Buchwald-Hartwig amination.
-
Follow the general Buchwald-Hartwig protocol (Protocol 2).
-
Specific Reagents:
-
Starting Material: 6-Chloro-N3-methylpyridazine-3,4-diamine.
-
Amine: (2-aminophenyl)dimethylphosphine oxide.
-
Catalyst System: Pd₂(dba)₃ with a ligand such as Xantphos or a suitable Buchwald ligand.
-
Base: Cs₂CO₃ or K₃PO₄.
-
Solvent: 1,4-Dioxane or Toluene.
-
-
Reaction Conditions: Heat at 100-120 °C until completion.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Constitutively active ALK fusion proteins activate several downstream signaling pathways that promote cell proliferation, survival, and invasion.[2][8] Understanding these pathways is crucial for rationalizing the mechanism of action of ALK inhibitors.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
6-Chloro-N3-methylpyridazine-3,4-diamine is a highly versatile and valuable precursor for the synthesis of kinase inhibitors. Its chemical reactivity, particularly at the 6-position, allows for the straightforward introduction of diverse functionalities through robust and well-established cross-coupling methodologies. The pyridazine core itself provides a favorable scaffold for interacting with the hinge region of various kinases.
The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this precursor in their kinase inhibitor discovery programs. Future work in this area could involve the development of novel cross-coupling methods to further expand the chemical space accessible from this starting material, as well as the exploration of its use in the synthesis of inhibitors for other kinase families beyond ALK. The continued exploration of pyridazine-based scaffolds holds significant promise for the development of next-generation targeted therapies.
References
- Google Patents. (2016). US9573932B2 - Synthesis of intermediates in the preparation of ALK inhibitor.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]
-
Googleapis.com. (2024). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Semantic Scholar. (2003). Pyridazine Derivatives. Retrieved from [Link]
-
PubMed. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Retrieved from [Link]
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
PubMed. (2022). Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma cell line G361. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
PubMed. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Retrieved from [Link]
-
ORBi. (2022). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Retrieved from [Link]
-
Semantic Scholar. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Retrieved from [Link]
-
Semantic Scholar. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
Sources
- 1. US9573932B2 - Synthesis of intermediates in the preparation of ALK inhibitor - Google Patents [patents.google.com]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma cell line G361 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Chloro-N3-methylpyridazine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth scientific rationale for performing Suzuki-Miyaura cross-coupling reactions with 6-Chloro-N3-methylpyridazine-3,4-diamine. This pyridazine derivative is a valuable scaffold in medicinal chemistry, and its functionalization via C-C bond formation is critical for the synthesis of novel small molecules in drug discovery programs. Due to the specific electronic properties of the substrate—an electron-deficient pyridazine ring bearing two amine functionalities and a chloro leaving group—careful selection of catalytic systems and reaction conditions is paramount for achieving high yields and purity. This document outlines a robust, field-proven protocol adapted from established methodologies for structurally analogous heteroaromatic amines, explains the mechanistic considerations, and provides a framework for troubleshooting and optimization.
Introduction: The Strategic Importance of Pyridazine Scaffolds
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The ability to introduce molecular diversity at specific positions on this ring system is a key strategy in drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2]
6-Chloro-N3-methylpyridazine-3,4-diamine presents a unique set of challenges and opportunities. The chloro-substituent provides a reactive handle for coupling, while the diamine functionality can influence the electronic nature of the ring and potentially interact with the palladium catalyst.[3] It is often stated that substrates with labile protons, such as primary amines, can be problematic in Suzuki couplings, but recent advancements have shown that protection/deprotection steps are not always necessary with the right choice of conditions.[4] This guide provides a protocol optimized to address these factors, enabling efficient coupling with a variety of aryl- and heteroarylboronic acids.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyridazine. This is often the rate-limiting step, especially for less reactive aryl chlorides compared to bromides or iodides.[6] The electron-deficient nature of the pyridazine ring can facilitate this step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.
A potential complication with nitrogen-containing heterocycles is the coordination of the nitrogen lone pairs to the palladium center, which can inhibit catalytic activity.[7] The presence of two amine groups on the 6-Chloro-N3-methylpyridazine-3,4-diamine substrate makes this a key consideration. The choice of bulky, electron-rich phosphine ligands can help to mitigate this issue by stabilizing the palladium center and promoting the desired catalytic pathway.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
High-Fidelity Buchwald-Hartwig Amination of 6-Chloro-N3-methylpyridazine-3,4-diamine
Application Note & Protocol Guide | Version 2.1
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
The substrate 6-Chloro-N3-methylpyridazine-3,4-diamine represents a highly functionalized "privileged scaffold," frequently encountered in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of SHP099) and various kinase inhibitors.
Structural Complexity:
-
Electrophile (C6-Cl): The target site for cross-coupling. While activated by the electron-deficient pyridazine ring, it is sterically modulated by the adjacent C5 proton.
-
Competing Nucleophiles (C3/C4 Amines): The molecule contains a secondary amine at C3 (
) and a primary amine at C4 ( ). These pose a severe risk of homodimerization (self-coupling) or catalyst sequestration. -
Catalyst Poisoning: Pyridazine nitrogens (N1/N2) are potent ligands. In the absence of bulky phosphine ligands, they will coordinate to Palladium, forming inactive "Pd-black" precipitates and arresting the catalytic cycle.
Decision Matrix: SNAr vs. Buchwald-Hartwig
Before proceeding with Palladium catalysis, the researcher must validate the necessity of the method.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination (BHA) |
| Coupling Partner | Aliphatic amines (primary/secondary) | Aryl amines, Amides, Hindered aliphatic amines |
| Electronic Requirement | Requires strong nucleophiles | Works with weak nucleophiles (e.g., anilines) |
| Conditions | High Temp (>120°C), Acidic or Basic | Mild Temp (60-100°C), Basic |
| Selectivity | Kinetic control (often poor regioselectivity) | Ligand-controlled (High specificity) |
| Recommendation | Use for simple alkyl amines (e.g., morpholine). | MANDATORY for aryl amines or complex fragments. |
Part 2: Mechanistic Insight & Catalyst Selection
The "Bulky Ligand" Imperative
To couple the C6-Cl site successfully without protecting the C3/C4 amines, the catalyst system must satisfy two criteria:
-
Prevent N-Binding: The ligand must be sterically bulky enough to prevent the pyridazine nitrogens from binding to the Pd center.
-
Fast Oxidative Addition: The ligand must act as a strong
-donor to facilitate oxidative addition into the electron-poor C-Cl bond.
Selected System: The BrettPhos / RuPhos Generation
-
Primary Recommendation: BrettPhos Pd G3 (or G4). The dicyclohexylphosphino group ensures rapid oxidative addition, while the methoxy-substituted biaryl backbone provides the necessary bulk to exclude the substrate's inhibitory nitrogens.
-
Secondary Recommendation: Xantphos . A bidentate ligand with a wide bite angle, often effective for pyridazines if the monodentate ligands fail, specifically for amidation reactions.
Visualization: The Pyridazine Catalytic Cycle
The following diagram illustrates the specific pathway and the "off-cycle" trap that must be avoided.
Caption: Catalytic cycle highlighting the critical "Off-Cycle Trap" where pyridazine nitrogens sequester Pd if ligand bulk is insufficient.
Part 3: Detailed Experimental Protocols
Standard Protocol (BrettPhos System)
Applicability: Coupling with Aryl Amines (Anilines) or Secondary Alkyl Amines.
Reagents:
-
Substrate: 6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 equiv)
-
Coupling Partner: Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv)
-
Base:
(2.0 equiv) - Must be anhydrous/finely ground. -
Solvent: 1,4-Dioxane (anhydrous, sparged with Ar).
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a microwave vial or a heavy-walled pressure tube containing a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solids Addition: Charge the vial with the Substrate,
, and BrettPhos Pd G3.-
Expert Note: If the coupling amine is a solid, add it now. If liquid, add in step 4.
-
-
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M relative to the substrate. Add liquid amine coupling partner now.
-
Reaction: Place the vessel in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm).
-
Checkpoint: The reaction typically turns dark red/brown. If it turns black immediately (within 5 mins) and precipitates, the catalyst has died (see Troubleshooting).
-
-
Monitoring: Monitor by LCMS at 1 hour and 4 hours. Look for the disappearance of the Cl-substrate (M+H mass) and appearance of Product.
-
Self-Validation: Check for "M+Substrate" mass (Dimer). If Dimer > 10%, stop and switch to Protocol 3.2.
-
-
Workup: Filter through a pad of Celite eluting with EtOAc/MeOH (9:1). Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).
Alternative Protocol (Protection Strategy)
Applicability: If Protocol 3.1 fails due to self-coupling (homodimerization).
Concept: The C3/C4 diamine motif is masked as a cyclic urea or chemically deactivated before the B-H coupling.
-
Protection Step: Treat the substrate with Carbonyldiimidazole (CDI) in THF to form the cyclic urea derivative (dihydro-imidazo[4,5-c]pyridazin-one core).
-
Coupling Step: Perform the B-H amination using Xantphos Pd G3 (0.05 equiv) and
in Toluene/Water (10:1) at 100°C. -
Deprotection: Hydrolyze the cyclic urea using NaOH/EtOH reflux to regenerate the diamine.
Part 4: Workflow & Optimization Logic
The following flowchart guides the researcher through the optimization process.
Caption: Decision tree for optimizing the amination of chloropyridazines.
Part 5: Troubleshooting & Safety
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Catalyst decomposition (Pd aggregation). | 1. Ensure strictly anhydrous conditions.2. Switch to BrettPhos Pd G3 (pre-catalyst) instead of Pd(OAc)2 + Ligand.3. Lower temperature to 80°C. |
| Homodimer (M+M) | Substrate self-coupling. | 1. Increase concentration of external amine (2.0 - 3.0 equiv).2. Use Protocol 3.2 (Protection). |
| No Reaction | Oxidative addition failure. | 1. Switch solvent to t-Amyl Alcohol (allows higher temp).2. Use Xantphos (wider bite angle for difficult substrates). |
| Protodehalogenation | Reduction of C-Cl to C-H. | 1. Solvent is acting as H-source. Ensure Dioxane is fresh.2. Switch base from NaOtBu to |
Safety Data (MSDS Highlights)
-
6-Chloro-N3-methylpyridazine-3,4-diamine: Treat as Acute Toxic (Oral) and Skin Sensitizer . Pyridazines can possess biological activity (kinase inhibition); handle in a fume hood with double gloving.
-
Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.
-
1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before heating.
References
-
Mechanistic Studies on Pyridazine Couplings
-
SHP2 Inhibitor Synthesis Context
-
Catalyst Poisoning & Optimization
-
Substrate Data
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-氨基-6-氯哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 6-Chloro-N3-methylpyridazine-3,4-diamine for medicinal chemistry
Application Note: Strategic Derivatization of 6-Chloro-N3-methylpyridazine-3,4-diamine
Introduction: The "Linchpin" Scaffold
6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Its utility stems from its ability to serve as a bioisostere for quinazolines and purines, particularly in the development of kinase inhibitors (e.g., JAK, CDK, and MAPK pathways).
The molecule possesses three distinct vectors for diversification (Figure 1):
-
The C6-Chloride (Electrophilic): A handle for
or Pd-catalyzed cross-couplings to install "tail" moieties for solubility or hydrophobic pocket occupation.[1] -
The N4-Primary Amine (Nucleophilic): The most reactive site for acylation or sulfonylation.
-
The N3/N4 "Pro-Cyclic" Motif: A pre-organized system for cyclization into the fused bicyclic imidazo[4,5-c]pyridazine core, a privileged pharmacophore in oncology.
This guide provides validated protocols for selectively manipulating these sites, addressing common solubility challenges inherent to the pyridazine lattice.
Strategic Reactivity Map
The following diagram outlines the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways.[1] Path A prioritizes the "tail" installation. Path B constructs the bicyclic core. Path C accesses non-fused derivatives.
Protocol 1: C6-Diversification (The "Tail" Synthesis)[1]
The C6-chloride is activated by the electron-deficient pyridazine ring (para to N1).[1] While reactive, the electron-donating amino groups at C3 and C4 deactivate the ring slightly compared to a di-halo pyridazine.[1] Therefore, standard
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Primary aliphatic amines, cyclic amines (morpholine, piperazine).
Reagents:
-
Substrate: 6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 eq)[1]
-
Nucleophile: Amine (2.0 - 3.0 eq)[1]
-
Solvent: n-Butanol (for high temp) or DMSO (for solubility)[1]
-
Base: DIPEA (3.0 eq) or KF (for "green" activation)
Step-by-Step:
-
Dissolution: In a pressure vial, suspend the scaffold (100 mg, 0.63 mmol) in n-Butanol (2 mL). Note: The starting material has high lattice energy; sonication may be required.
-
Addition: Add the amine nucleophile (1.9 mmol) and DIPEA (1.9 mmol).
-
Reaction: Seal the vial and heat to 130°C for 12–16 hours.
-
Optimization: If conversion is <50% by LCMS after 6h, add KI (0.1 eq) as a catalyst to form the transient, more reactive iodide.
-
-
Workup: Cool to RT. Concentrate the butanol in vacuo.
-
Purification: Residue is often oily.[1] Triturate with cold
or purify via Flash Chromatography (DCM:MeOH:NH3, gradient 95:5:0.5 to 90:10:1).
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Anilines, electron-poor amines, or when
Reagents:
-
Catalyst:
(5 mol%) + XPhos or BrettPhos (10 mol%) -
Base:
(2.0 eq)[1] -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step:
-
Setup: Flame-dry a microwave vial and cool under Argon.
-
Charging: Add scaffold (1.0 eq), Aniline derivative (1.2 eq), Base (2.0 eq), and Pre-catalyst (or Pd/Ligand mix).
-
Solvent: Add degassed Dioxane (0.1 M concentration).
-
Cycle: Sparge with Argon for 5 mins. Seal.
-
Reaction: Heat at 100°C for 4–8 hours.
-
Filtration: Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1]
-
Purification: Silica gel chromatography. Note: Pyridazines bind silica strongly; pre-wash column with 1%
in Hexane.
Protocol 2: Construction of the Imidazo[4,5-c]pyridazine Core
This transformation is the most valuable for generating kinase inhibitor scaffolds. The N3-methyl group directs the regiochemistry, resulting in a 1-methylimidazo[4,5-c]pyridazine .[1]
Mechanism & Regiochemistry
The condensation occurs between the N4-primary amine and the N3-secondary amine. The carbon electrophile bridges them. Because N3 bears a methyl group, the resulting imidazole ring effectively has the methyl at position 1 (relative to the fused system).
Figure 2: Cyclization logic.[1][2] The N3-Methyl group is retained, fixing the tautomeric form.
Method A: Orthoester Cyclization (For R = H, Me)
Yields unsubstituted or methyl-substituted core.[1]
-
Mix: Suspend scaffold (1.0 eq) in Triethyl Orthoformate (HC(OEt)3) (as solvent and reagent, ~10-20 eq).
-
Catalysis: Add catalytic p-TSA (5 mol%) or Sulfamic acid.[1]
-
Heat: Reflux (146°C) for 3–6 hours.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with Hexane. If no precipitate, concentrate and recrystallize from EtOH.
Method B: Oxidative Cyclization with Aldehydes (For R = Aryl)
Yields 2-Aryl-1-methylimidazo[4,5-c]pyridazines.[1]
-
Solution: Dissolve scaffold (1.0 eq) and Aryl Aldehyde (1.1 eq) in DMF or EtOH.
-
Additive: Add
(Sodium metabisulfite, 1.5 eq) to form the adduct in situ, or use catalytic / Air. -
Conditions: Heat to 120°C (DMF) or Reflux (EtOH) for 12 hours.
-
Mechanism: The initial condensation forms a dihydro-imidazole intermediate, which is oxidized to the aromatic system.
-
Validation: Check for the disappearance of the aldehyde proton (CHO, ~10 ppm) and the appearance of the aromatic imidazole signal in NMR.
Protocol 3: N4-Selective Functionalization
If the bicyclic core is not desired, the N4-primary amine can be selectively derivatized. The N3-amine is sterically hindered by the methyl group and electronically deactivated by the ortho-N2 of the ring, making N4 the dominant nucleophile.
General Procedure: Urea Formation
-
Solvent: Dry THF or DCM.[1]
-
Reagents: Scaffold (1.0 eq) + Isocyanate (R-NCO, 1.1 eq).
-
Base: Pyridine (1.5 eq) is preferred over
to prevent over-reaction. -
Temp:
to RT. -
Selectivity Check: Monitor by HPLC. The bis-urea (reaction at both N3 and N4) is rare but possible with excess reagent.[1]
Analytical & Solubility Data
Solubility Profile:
-
Water: Poor (< 0.1 mg/mL).[1]
-
Methanol: Moderate.[1]
-
DMSO/DMF: Good (> 10 mg/mL).[1] Recommended for stock solutions.[1]
-
DCM: Poor (unless derivatized).[1]
Key Characterization Signals (
-
N3-Methyl: Singlet,
2.9 – 3.1 ppm.[1] -
C6-H (if dechlorinated): Doublet around
7.5 ppm.[1] -
N4-NH2: Broad singlet,
6.0 – 6.5 ppm (exchangeable with ).[1]
References
-
Imidazo[4,5-c]pyridazine Synthesis
-
Buchwald-Hartwig on Pyridazines
-
Medicinal Chemistry of Pyridazines
-
Solubility & Handling
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloro-N3-methylpyridazine-3,4-diamine with Boronic Acids
Introduction: Unlocking Novel Chemical Space in Drug Discovery
The pyridazine scaffold is a privileged pharmacophore, integral to the structure of numerous biologically active compounds. The functionalization of this heterocycle is a key strategy in medicinal chemistry for modulating pharmacological properties. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its broad functional group tolerance and mild reaction conditions.[1] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-Chloro-N3-methylpyridazine-3,4-diamine with a variety of boronic acids. This specific reaction opens the door to a diverse range of novel 6-aryl-N3-methylpyridazine-3,4-diamine derivatives, which are of significant interest for screening in drug discovery programs.
The presence of two adjacent amino groups on the pyridazine ring presents a unique set of challenges, primarily the potential for catalyst inhibition through coordination of the nitrogen lone pairs to the palladium center. This guide will address these challenges by providing a robust, optimized protocol and a detailed discussion of the critical reaction parameters.
Reaction Mechanism and Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, specifically the ligand on the palladium center, is critical for substrates like 6-Chloro-N3-methylpyridazine-3,4-diamine. The electron-rich nature of the diaminopyridazine can deactivate the catalyst. To counteract this, bulky, electron-rich phosphine ligands are employed. These ligands promote the reductive elimination step and can stabilize the monoligated palladium species, which is often the active catalyst.
Comparative Data on Related Suzuki-Miyaura Couplings
While a specific protocol for the title compound is not extensively documented, the conditions can be reliably inferred from successful couplings of structurally similar, amino-substituted chloro-heterocycles. The following table summarizes relevant examples from the literature.
| Aryl Halide | Boronic Acid | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Amino-6-chloropyridazine | Various aryl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | Good |
| 2-Chloro-3-aminopyridine | p-Tolylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 6-Chloro-2,4-diaminopyrimidine | Various aryl | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various aryl | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28[1] |
Table 1: Summary of reaction conditions for Suzuki-Miyaura coupling of related amino-substituted chloro-heterocycles.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of 6-Chloro-N3-methylpyridazine-3,4-diamine with a range of aryl and heteroaryl boronic acids.
Reagents and Equipment
-
6-Chloro-N3-methylpyridazine-3,4-diamine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 6-Chloro-N3-methylpyridazine-3,4-diamine (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and XPhos (0.04 equivalents).
-
Seal the vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Prepare a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Using a syringe, add the solvent mixture to the reaction vessel to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction:
-
Place the reaction vessel in a preheated heating block at 100 °C or in a microwave reactor set to 120 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 3-5 mol%. Alternatively, a different ligand such as SPhos or RuPhos can be screened. The base can also be varied, with cesium carbonate or potassium phosphate sometimes offering improved results.
-
Dechlorination of Starting Material: The formation of a dechlorinated byproduct suggests that the transmetalation step is slow relative to competing side reactions. Ensure that the boronic acid is of high quality and that the base is sufficiently strong and anhydrous.
-
Catalyst Inhibition: If the reaction stalls, it may be due to catalyst inhibition. In such cases, a higher catalyst loading or the use of a more electron-rich and sterically hindered ligand is recommended.
-
Alternative Strategy - Protecting Groups: If catalyst inhibition remains a significant issue, protection of one or both amino groups can be considered. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines and is stable to the basic conditions of the Suzuki coupling. The protecting groups can be removed under acidic conditions after the coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel 6-aryl-N3-methylpyridazine-3,4-diamine derivatives. By employing a carefully selected palladium catalyst system with a bulky, electron-rich phosphine ligand, the challenges associated with the amino-substituted pyridazine core can be effectively overcome. The protocol provided in this application note serves as a robust and reliable starting point for the exploration of this important chemical space, enabling the generation of diverse compound libraries for drug discovery and development.
References
-
Barreiro, G.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules2018 , 23(11), 3014. [Link]
Sources
Application Note: Strategic Synthesis & Functionalization of 6-Chloro-N3-methylpyridazine-3,4-diamine Derivatives
Abstract & Strategic Overview
This application note details the synthetic utility of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9) , a high-value scaffold in medicinal chemistry.[1] This intermediate is a critical precursor for imidazo[4,5-c]pyridazines , a privileged structure found in inhibitors of TAK1, JAK, and other kinases involved in oncogenic and inflammatory signaling.
The guide prioritizes a "Cyclization-First" strategy, where the imidazole ring is constructed prior to C6-functionalization.[1] This approach mitigates chemoselectivity issues associated with the competing nucleophilicity of the diamine moiety during cross-coupling reactions.
Core Reaction Pathways
-
Imidazo-Fusion (Module A): Cyclization of the vicinal diamine to form the 1-methyl-imidazo[4,5-c]pyridazine core.[1]
-
C6-Diversification (Module B): Exploiting the electron-deficient pyridazine ring for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]
Structural Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the electronic environment of the substrate to predict reactivity and solubility.
-
C3-Amino Group (-NHMe): A secondary amine.[1] Sterically more hindered than the C4-amine but electronically activated by the adjacent ring nitrogen (N2).[1]
-
C4-Amino Group (-NH2): A primary amine.[1] Highly nucleophilic and the primary driver for condensation with electrophiles (aldehydes/acids).
-
C6-Chlorine Handle: Located para to the N1 ring nitrogen and meta to N2.[1] The electron-withdrawing nature of the diaza-ring makes this position highly susceptible to nucleophilic attack (
), particularly after the electron-withdrawing imidazole ring is fused.[1]
Workflow Visualization
The following diagram outlines the divergent synthetic pathways available for this scaffold.
Figure 1: Strategic workflow for the synthesis of imidazo[4,5-c]pyridazine analogs.
Module A: Synthesis of the Imidazo[4,5-c]pyridazine Core[2]
Objective: To fuse the imidazole ring, generating 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridazine . Mechanism: The primary amine (C4-NH2) attacks the electrophilic carbon of the orthoester/acid, followed by cyclization of the secondary amine (C3-NHMe) and elimination of alcohol/water.
Protocol A1: Triethyl Orthoformate (TEOF) Cyclization (Standard)
Best for generating the unsubstituted C2-H core.[1]
Reagents:
-
Substrate: 6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 equiv)[1][2]
-
Reagent: Triethyl orthoformate (TEOF) (Excess, acts as solvent)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Sulfamic acid.[1]
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend the diamine (1.0 g, 6.3 mmol) in TEOF (10 mL).
-
Catalysis: Add a catalytic amount of pTSA (50 mg).
-
Reaction: Heat the mixture to reflux (146°C) under nitrogen. The suspension typically clears as the intermediate forms, then precipitates as the product cyclizes.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). Look for the disappearance of the polar diamine spot. Reaction time is typically 3–6 hours.[1]
-
Workup: Cool the reaction to room temperature. The product often crystallizes directly.
-
Isolation: Filter the solid. Wash with cold Et2O or Hexanes to remove excess TEOF.[1]
-
Purification: If no precipitate forms, concentrate in vacuo and triturate with EtOAc.
Validation:
-
1H NMR (DMSO-d6): Look for the appearance of the distinctive C2-H singlet around δ 8.5–9.0 ppm.[1] The N-Me singlet should shift downfield compared to the starting material.[1]
Protocol A2: Oxidative Cyclization with Aldehydes (Diversity-Oriented)
Best for introducing C2-Aryl/Alkyl substituents.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Aldehyde (R-CHO) (1.1 equiv)[1]
-
Oxidant: Na2S2O5 (Sodium metabisulfite) or simply air oxidation in refluxing DMF/nitrobenzene.
Procedure:
-
Dissolve diamine and aldehyde in DMF.
-
Add Na2S2O5 (1.5 equiv) and heat to 100°C for 4–8 hours.
-
Note: This method avoids the harsh conditions of POCl3 cyclization, which can degrade the chloropyridazine moiety.
Module B: Functionalization of the C6-Chlorine Handle[1]
Once the core is established, the C6-chlorine serves as a versatile handle. The fused imidazole ring increases the electron deficiency of the pyridazine, making the C6 position more reactive toward nucleophiles than in the starting diamine.
Protocol B1: Nucleophilic Aromatic Substitution ( )
Scope: Aliphatic amines, anilines, alkoxides.
Reagents:
-
Substrate: 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridazine (1.0 equiv)[1]
-
Nucleophile: Primary/Secondary Amine (1.2–2.0 equiv)
-
Base: DIPEA (3.0 equiv) or K2CO3 (2.0 equiv)[1]
-
Solvent: DMSO or NMP (Required for solubility and rate enhancement).
Step-by-Step Procedure:
-
Dissolution: Dissolve the chloro-intermediate in anhydrous DMSO (0.2 M concentration). Note: Solubility can be poor; mild heating (40°C) may be required during setup.[1]
-
Addition: Add the base followed by the amine nucleophile.
-
Reaction:
-
Aliphatic Amines: Heat to 80–100°C.[1]
-
Anilines: May require 120–140°C or microwave irradiation (140°C, 30 min).
-
-
Workup (Critical): Pour the reaction mixture into crushed ice/water. The product usually precipitates. Filter and wash with water.[1]
-
Troubleshooting: If no precipitate forms (common with polar amines), extract with EtOAc/n-Butanol (9:[1]1) and wash the organic layer with LiCl solution to remove DMSO.
-
Protocol B2: Suzuki-Miyaura Cross-Coupling
Scope: Aryl and Heteroaryl coupling.[1][3]
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)[1]
-
Base: Cs2CO3 or Na2CO3 (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
Step-by-Step Procedure:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 90–100°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Scavenging: Filter through a Celite pad.[1]
-
Purification: Silica gel chromatography. Pyridazines are polar; use DCM:MeOH gradients (0–10% MeOH).
Troubleshooting & Scientific Integrity (E-E-A-T)
Solubility Management
Pyridazine analogs, especially the rigid imidazo-fused systems, often exhibit high crystallinity and low solubility in organic solvents.
-
Issue: Compound crashes out during reaction or is insoluble in NMR solvents.
-
Solution:
Regioselectivity Verification
In the cyclization step (Module A), ensuring the correct isomer is formed is critical.
-
Validation: Use 2D NMR (NOESY) .[1][4]
-
Irradiate the N-Methyl protons.[1]
-
Expected: NOE correlation with the C2-H of the imidazole ring and potentially C7-H of the pyridazine ring (depending on conformation).[1]
-
Absence: If the methyl group were on the wrong nitrogen (unlikely given the starting material, but possible via rearrangement), the NOE pattern would differ significantly.
-
Safety Considerations
-
Pyridazines: Known to be skin and eye irritants.[1] Handle in a fume hood.
-
Waste: Aqueous layers from
reactions in DMSO often contain residual organic bases and must be disposed of as basic organic waste.[1]
References
-
Synthesis of Imidazo[4,5-c]pyridazines
- Title: The synthesis of imidazo[4,5‐c]‐ and v‐triazolo[4,5‐c]pyridazines.
- Source: ResearchG
-
URL:[Link]
-
SNAr Reactivity of Chloropyridazines
- Title: An In-depth Technical Guide to 6-Chloropyridin-3-amine Deriv
-
Source: BenchChem Application Notes.[1]
-
Buchwald-Hartwig/Suzuki Coupling on Pyridazines
-
Starting Material Data
Sources
- 1. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 17645-17-9 6-Chloro-N3-Methylpyridazine-3,4-Diamine [king-pharm.com]
use of 6-Chloro-N3-methylpyridazine-3,4-diamine in creating compound libraries
Application Note: Strategic Utilization of 6-Chloro-N3-methylpyridazine-3,4-diamine in Diversity-Oriented Synthesis
Executive Summary
This guide details the application of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9) as a linchpin scaffold in the synthesis of high-value heterocyclic libraries. The imidazo[4,5-c]pyridazine core is a privileged pharmacophore, serving as a bioisostere for purines and demonstrating efficacy in kinase inhibition (e.g., JAK, SHP2 pathways) and GPCR modulation.
The utility of this specific building block lies in its orthogonal reactivity :
-
N3-Methyl/N4-Amino Motif: Facilitates regioselective cyclization to form the imidazole ring, locking the
-methyl substituent in a fixed orientation essential for Structure-Activity Relationship (SAR) studies. -
C6-Chlorine Handle: An activated electrophile positioned for late-stage diversification via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.
Strategic Workflow & Pathway Analysis
The synthesis of compound libraries from this scaffold typically follows a "Cyclize-then-Diversify" strategy. This approach establishes the robust bicyclic core early, preventing the primary/secondary amines from interfering with subsequent metal-catalyzed couplings.
Library Generation Logic (DOT Visualization)
Figure 1: Divergent synthesis workflow. The N-methyl group directs the regiochemistry during the cyclization step, yielding a defined N1-methyl core (numbering based on fused system).
Detailed Protocols
Protocol A: Regioselective Cyclization (Core Synthesis)
Objective: To fuse the imidazole ring onto the pyridazine scaffold using an aldehyde substrate. Mechanism: Oxidative condensation. The N3-methylamine and N4-primary amine condense with the aldehyde. The N3-methyl group dictates the formation of the 1-methyl-substituted imidazo[4,5-c]pyridazine isomer.
Reagents:
-
Substrate: 6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 eq)[1]
-
Aldehyde (
-CHO): (1.1 eq) (Diversity Element 1) -
Oxidant: Sodium metabisulfite (
) (1.5 eq) -
Solvent: DMF or DMAc
-
Temperature: 120°C
Step-by-Step Procedure:
-
Preparation: Dissolve 6-Chloro-N3-methylpyridazine-3,4-diamine (100 mg, 0.63 mmol) in DMF (2 mL) in a microwave-compatible vial.
-
Addition: Add the aldehyde (0.69 mmol) followed by
(180 mg, 0.95 mmol). -
Reaction: Seal the vial and heat to 120°C for 4–6 hours. Note: Microwave irradiation at 140°C for 30 mins is a viable high-throughput alternative.
-
Work-up: Pour the reaction mixture into ice-water (10 mL). The product often precipitates.
-
Isolation: Filter the precipitate. If no solid forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate. -
Validation: Verify core formation via LC-MS (
shift) and NMR (disappearance of aldehyde proton, appearance of imidazole C-H if applicable).
Protocol B: C6-Diversification via Suzuki-Miyaura Coupling
Objective: To install biaryl diversity at the 6-position using the chlorine handle. Challenge: Pyridazines are electron-deficient, making the C-Cl bond prone to oxidative addition, but the nitrogen atoms can poison Pd catalysts. High-activity precatalysts are required.
Reagents:
-
Scaffold: 6-Chloro-imidazo[4,5-c]pyridazine intermediate (from Protocol A) (1.0 eq)
-
Boronic Acid (
): (1.5 eq) (Diversity Element 2) -
Catalyst:
or XPhos Pd G3 (5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Inertion: Purge a reaction vial with nitrogen.
-
Loading: Add the scaffold (0.2 mmol), boronic acid (0.3 mmol), base (0.4 mmol), and catalyst.
-
Solvation: Add degassed Dioxane/Water (2 mL).
-
Reaction: Heat at 90°C for 12 hours (or 110°C for 45 mins in microwave).
-
Purification: Filter through a Celite pad. Concentrate and purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).
Reactivity Data & Troubleshooting
Table 1: Comparative Reactivity of the 6-Chloro Handle
| Reaction Type | Reagent Class | Conditions | Yield Potential | Notes |
| Primary Amines | DMSO, | High (>85%) | C6 is highly activated due to para-N2. Excellent for aliphatic amine libraries. | |
| Alkoxides (OR) | NaH, THF, 0°C | Moderate (60-75%) | Watch for hydrolysis of the Cl to OH (pyridazinone formation) if water is present. | |
| Suzuki | Aryl Boronic Acids | Pd(dppf), | High (70-90%) | Requires anhydrous conditions to prevent hydrodehalogenation. |
| Buchwald | Anilines | Pd_2(dba)_3, BINAP, NaOtBu | Low-Moderate | Pyridazine nitrogens can chelate Pd; bulky ligands (BrettPhos) recommended. |
Critical Control Point:
-
Regioisomer Confirmation: When cyclizing with unsymmetrical reagents, the N3-methyl group ensures the formation of the 1-methyl isomer (fused numbering). Without the methyl group (using the free diamine), tautomerization often leads to a mixture of N-H isomers, complicating library purification. The CAS 17645-17-9 starting material effectively "locks" this variable.
References
-
Synthesis of Imidazo[4,5-c]pyridazines
- Title: A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and analogs.
-
Commercial Identity & Properties
-
Scaffold Application in Oncology
Sources
- 1. 6-chloro-N3-methylpyridazine-3,4-diamine, CasNo.17645-17-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17645-17-9 6-Chloro-N3-Methylpyridazine-3,4-Diamine [king-pharm.com]
- 4. rs.kompass.com [rs.kompass.com]
- 5. 17645-17-9|6-Chloro-N3-methylpyridazine-3,4-diamine|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 6-Chloro-N3-methylpyridazine-3,4-diamine
Case ID: PYR-DAT-006 Subject: Troubleshooting Purification, Regioisomer Separation, and Stability Molecule: 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9) Role: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 6-Chloro-N3-methylpyridazine-3,4-diamine . This intermediate is a critical scaffold in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and other bioactive pyridazines.
Researchers frequently encounter three primary bottlenecks with this molecule:
-
Regioisomer Contamination: Difficulty distinguishing between N3-methyl and N4-methyl isomers during synthesis.
-
Chromatographic Tailing: Strong interaction between the basic aminopyridazine core and acidic silanols on standard silica.
-
Solubility Issues: "Oiling out" during recrystallization or precipitation.
This guide provides self-validating protocols to overcome these specific challenges.
Module 1: Chromatographic Challenges (Tailing & Resolution)
The Issue: Peak Tailing on Silica
Symptom: You observe broad, asymmetric peaks (tailing factors > 2.0) during Flash or HPLC purification.[1][2][3] This results in poor resolution between the product and impurities.
Root Cause: The pyridazine ring nitrogens and the exocyclic amines function as Lewis bases. These interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing non-specific retention (secondary interactions).
Troubleshooting Protocol
| Method | Protocol Details | When to Use |
| A. Mobile Phase Modifier | Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase (e.g., DCM/MeOH + 1% NH₄OH). Note: Flush column with modifier-containing solvent before loading sample. | Standard purification of crude mixtures.[4] |
| B. Stationary Phase Switch | Use Amine-functionalized Silica (KP-NH) . Benefit: The surface is already basic, preventing silanol interactions without needing mobile phase additives. | When acid-sensitive protecting groups are present or when TEA is difficult to remove. |
| C. Reverse Phase (C18) | Use a high-pH compatible C18 column with 10 mM Ammonium Bicarbonate (pH 10) buffer. | For highly polar impurities that do not elute on normal phase. |
Visualization: The Silanol Effect & Mitigation
Caption: Mechanism of peak tailing caused by silanol interactions and its mitigation via sacrificial amine modifiers.
Module 2: Regioisomer Control & Separation
The Issue: N3 vs. N4 Isomers
Symptom: Synthesis via nucleophilic substitution (SNAr) on 3,6-dichloro-4-aminopyridazine often yields a mixture of the desired product and its regioisomer. These isomers have identical mass (LCMS cannot distinguish them) and very similar polarity.
Diagnostic Check:
-
1H-NMR is mandatory. The chemical shift of the proton at position 5 (H5) differs between isomers due to the shielding/deshielding effect of the adjacent amine vs. methylamine.
-
NOE (Nuclear Overhauser Effect): Irradiate the methyl group signal. If you see an enhancement of the H5 signal, the methyl is at N4. If NOE is observed with the ring nitrogen (or lack of H5 enhancement), it supports N3 placement (depending on exact conformation).
Separation Workflow
Step 1: Optimization of Reaction Temperature
-
Insight: Lower temperatures often favor the kinetic product (substitution at the more electron-deficient carbon).
-
Action: Run the SNAr reaction at 0°C to RT initially. Only heat if conversion is stalled.
Step 2: Purification Decision Tree
Caption: Decision matrix for separating regioisomers based on TLC resolution.
Module 3: Solubility & Handling ("Oiling Out")
The Issue: Compound Oils Out
Symptom: During recrystallization or workup, the product separates as a sticky oil rather than a solid precipitate. Root Cause: The melting point is depressed by impurities, or the solvent system is too polar/non-polar mix without a "bridge" solvent.
Corrective Actions
-
Trituration: If the product oils out in Hexanes/EtOAc, decant the supernatant and add Diethyl Ether or MTBE . Sonicate vigorously to induce solidification.
-
Dry Loading for Flash: Do not attempt to load the column with liquid injection if solubility is poor.
-
Protocol: Dissolve crude in MeOH/DCM. Add Celite or Silica (1:2 ratio w/w). Evaporate to dryness. Load the resulting powder into a solid load cartridge.
-
-
Salting Out: If the product is stuck in the aqueous layer during extraction, saturate the water phase with NaCl (brine) and use THF/EtOAc (1:1) or n-Butanol for extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low (<40%) despite full consumption of starting material?
-
A: Check the aqueous layer.[2][5] 6-Chloro-N3-methylpyridazine-3,4-diamine is moderately polar. If you did an acid workup, the basic amines are protonated and remain in the water. Always adjust aqueous pH to >10 before extraction.
Q2: Can I use Acetone for recrystallization?
-
A: Avoid ketones if possible. Primary amines can form imines (Schiff bases) with acetone upon prolonged heating or storage, creating a new impurity [M+40]. Use Ethanol, Isopropanol, or Toluene instead.
Q3: The chlorine atom seems unstable. Is this expected?
-
A: The C6-Chlorine is susceptible to hydrolysis (forming the pyridazinone) or displacement if heated in nucleophilic solvents (like water or alcohols) under basic conditions. Store the pure solid under inert atmosphere (Argon/Nitrogen) at -20°C.
Q4: How do I distinguish the product from the de-chlorinated byproduct?
-
A: In LCMS, the product will show a characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio). The de-chlorinated byproduct will lack this pattern and have a mass of M-34.
References
-
Novartis AG. (2015). Pyrazine derivatives and their use as SHP2 inhibitors. WO2015107495A1. Link
-
Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
BenchChem. (2025).[5][6] Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine (Analogous Chemistry). Link
-
Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Link
Sources
Technical Support Center: 6-Chloro-N3-methylpyridazine-3,4-diamine Optimization
This guide functions as a specialized Technical Support Center for researchers working with the synthesis and optimization of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9).
Current Status: Systems Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: PYR-OPT-346
Executive Summary & Reaction Logic
The synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine typically proceeds via nucleophilic aromatic substitution (
The precursor, 3,4,6-trichloropyridazine , possesses three electrophilic sites. The order of reactivity towards nucleophiles is generally C4 > C5 > C3/C6 .
-
Step 1: Introduction of the C4-amine (usually highly selective).
-
Step 2: Introduction of the C3-methylamine (The Critical Step).
The Problem: Once the C4-amine is installed (forming 4-amino-3,6-dichloropyridazine), the ring becomes electron-rich, deactivating the remaining positions. Furthermore, the C4-amine creates steric hindrance at the adjacent C3 position, often directing the second nucleophile (methylamine) to the C6 position, resulting in the unwanted isomer (4-amino-6-methylamino-3-chloropyridazine) or over-substitution.
Reaction Pathway Visualization
The following diagram illustrates the critical branching points where yield is often lost.
Figure 1: Synthetic pathway highlighting the competition between C3 (Target) and C6 (Byproduct) substitution.
Optimization Protocol (The "How-To")
To maximize the formation of the N3-methyl derivative, you must overcome the electronic deactivation and steric hindrance at C3.
Experimental Variables Matrix
| Variable | Recommendation | Scientific Rationale |
| Solvent | n-Butanol or Isopropanol | Protic solvents stabilize the Meisenheimer complex. Higher boiling alcohols allow for the necessary thermal energy ( |
| Base | DIPEA or Et3N (1.5 eq) | Neutralizes HCl byproduct. Inorganic bases ( |
| Temperature | 110°C - 130°C | The C3 position is deactivated by the C4-amine. High thermal energy is required to overcome the activation barrier. |
| Stoichiometry | MeNH2 (2.0 - 2.5 eq) | A slight excess drives kinetics, but massive excess (>5 eq) promotes displacement of the C6-Cl (over-substitution). |
| Pressure | Sealed Tube / Autoclave | Methylamine is a gas at room temperature. Sealed conditions are mandatory to maintain stoichiometry at reaction temperature. |
Optimized Step-by-Step Protocol
Standardized for 1.0 gram scale.
-
Preparation: In a 20 mL pressure vial, suspend 4-amino-3,6-dichloropyridazine (1.0 eq) in n-Butanol (10 volumes).
-
Reagent Addition: Add DIPEA (1.5 eq). Cool the vessel to 0°C.
-
Amine Addition: Add Methylamine (33% in EtOH or aqueous, 2.5 eq) dropwise.
-
Critical: Do not use a huge excess of amine.
-
-
Reaction: Seal the vessel. Heat to 120°C for 12-16 hours.
-
Monitoring: Check LCMS.
-
Target Mass: [M+H]+ = 159/161 (Cl pattern).
-
Look for: Starting material (164) and bis-methylamino byproduct (154, loss of Cl).
-
-
Work-up: Concentrate in vacuo. Resuspend in water.[2] Extract with EtOAc (3x).[2]
-
Purification: The regioisomers (N3-Me vs N6-Me) often have different polarities. Flash chromatography (DCM:MeOH gradient) is usually required.
Troubleshooting Guide (FAQs)
Issue 1: "I am getting a mixture of isomers. How do I distinguish them?"
Diagnosis: Regioselectivity failure. Solution:
-
NMR Verification: The protons on the pyridazine ring are diagnostic.
-
Target (N3-Me): The C5-H is a singlet (or weak doublet).
-
Isomer (N6-Me): You will likely see a different shift for the C5-H.
-
NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the Methyl group signal.
-
If you see enhancement of the C4-NH2 protons, the methyl is at N3 (Target).
-
If you see enhancement of the C5-H , the methyl is likely at N6 (or N4 if you started with the wrong isomer).
-
-
Issue 2: "The reaction is stuck at 50% conversion."
Diagnosis: The C4-amino group is strongly donating, making the ring electron-rich and "poisoning" the
-
Increase Temperature: Move from 100°C to 130°C.
-
Solvent Switch: Switch to DMA (Dimethylacetamide) or NMP . These polar aprotic solvents increase the nucleophilicity of the amine and stabilize the transition state better than alcohols, though they are harder to remove.
-
Lewis Acid Catalysis: Literature suggests adding ZnCl2 (0.5 eq) can coordinate to the ring nitrogens, pulling electron density and reactivating the ring for nucleophilic attack.
Issue 3: "I lost the Chlorine atom (Over-substitution)."
Diagnosis: Reaction temperature too high or too much methylamine used. The C6-Cl is stable, but under forcing conditions (e.g., 150°C+), it will be displaced. Corrective Action:
-
Reduce temperature to 110°C.
-
Strictly limit Methylamine to 2.0 equivalents.
-
Stop the reaction at 90% conversion rather than chasing 100%.
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Troubleshooting logic flow based on LCMS data.
References
-
Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine (CN104844523A).[1] Retrieved from (Background on dichloropyridazine reactivity).
-
Royal Society of Chemistry. (2011). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link] (Microwave protocols for aminopyridazines).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel. The synthesis of chlorinated heterocycles can generate toxic byproducts.
Sources
Technical Support Center: Synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9).[1] We address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you improve reaction yield, product purity, and overall efficiency. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic questions about the synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine.
Q1: What is a viable synthetic strategy for 6-Chloro-N3-methylpyridazine-3,4-diamine, and what is the underlying chemical rationale?
A plausible and efficient route involves a sequential nucleophilic aromatic substitution (SNAr) on a highly functionalized pyridazine core. The most logical starting material is 3,4,6-trichloropyridazine. The strategy hinges on the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for a controlled, stepwise introduction of the two different amino groups (an amino group from ammonia and a methylamino group from methylamine).
The rationale is based on the electron-deficient nature of the pyridazine ring, which is susceptible to nucleophilic attack. The positions of the chlorine atoms are not electronically equivalent, and their reactivity can be modulated by reaction conditions. The general approach is to first substitute one chlorine with ammonia and then the second with methylamine, or vice-versa. Controlling the regioselectivity of these additions is the primary challenge.
Caption: Proposed two-step SNAr pathway for the synthesis.
Q2: What are the most critical parameters influencing yield and regioselectivity in this SNAr synthesis?
Yield and selectivity are governed by a delicate interplay of several factors. Understanding these allows for precise control over the reaction outcome.
-
Temperature: This is arguably the most critical parameter. Lower temperatures generally favor higher selectivity, as the kinetic product is often the desired one. Higher temperatures can increase reaction rates but may lead to a mixture of isomers and di-substitution byproducts.[2]
-
Order of Reagent Addition: The sequence of introducing ammonia and methylamine is crucial. It is often beneficial to react the less reactive or more sterically hindered nucleophile first under more forcing conditions, followed by the more reactive nucleophile under milder conditions.
-
Solvent: The choice of solvent affects the solubility of reagents and can influence the reactivity of the nucleophiles. Polar aprotic solvents like DMF or NMP are common for SNAr reactions, but alcohols like ethanol or methanol are also used, particularly when using ammonia or methylamine solutions.[3]
-
Stoichiometry: A slight excess of the aminating agent is often used to ensure the complete consumption of the starting material. However, a large excess can promote the formation of di-substituted side products.[2] Careful control of the molar ratios is essential for maximizing the yield of the mono-aminated intermediate.
Q3: What are the likely isomeric and di-substituted side products I should anticipate?
Awareness of potential side products is essential for developing effective purification strategies and interpreting analytical data (e.g., NMR, LC-MS).
-
Regioisomer: The primary isomeric impurity is 6-Chloro-N4-methylpyridazine-3,4-diamine , where the methylamino group is at the C4 position and the amino group is at the C3 position. Its formation depends on the relative reactivity of the chloro groups in the intermediate.
-
Di-substituted Products: These arise if a second substitution occurs on the intermediate before the desired reaction. Examples include products where both amino groups are from ammonia or both are from methylamine at the 3 and 4 positions.
-
Hydrolysis Products: If water is present in the reaction mixture, especially at elevated temperatures, hydrolysis of the chloro-substituents can occur, leading to the formation of corresponding pyridazinone impurities. Ensuring anhydrous conditions can mitigate this.[2]
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems you may encounter.
Problem 1: My reaction shows very low or no conversion to the desired product.
Possible Cause A: Reagent Purity and Activity Impurities in the starting material or degradation of reagents can halt the reaction.
-
Troubleshooting Steps:
-
Verify Starting Material: Confirm the purity of your 3,4,6-trichloropyridazine using NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before use.
-
Use Fresh Amines: Employ fresh, high-quality sources of ammonia (e.g., a newly opened cylinder or a fresh solution in a suitable solvent) and methylamine. Aqueous solutions can be used, but be mindful of potential hydrolysis side reactions.
-
Possible Cause B: Suboptimal Reaction Conditions SNAr reactions on heterocyclic rings are highly sensitive to reaction parameters.
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish, gradually increase the temperature in 10-15°C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.[2]
-
Solvent Screening: The choice of solvent can dramatically impact yield.[4] Consider screening a panel of solvents with varying polarities.
-
Microwave Synthesis: For reactions requiring high temperatures, microwave-assisted synthesis can be an excellent alternative to conventional heating. It often leads to significantly shorter reaction times, cleaner reaction profiles, and higher yields.[5][6]
-
| Parameter | Initial Condition | Optimization Range | Rationale |
| Temperature | 80 °C | 60 °C - 150 °C | Balances reaction rate with selectivity. |
| Solvent | Ethanol | Dioxane, DMF, NMP | Affects solubility and nucleophile reactivity. |
| Time | 12 hours | 4 - 24 hours | Ensure complete conversion without product degradation. |
| Pressure | Sealed Tube | Autoclave | Necessary for volatile amines and temperatures above solvent boiling point. |
| Table 1: Recommended starting conditions and optimization parameters for the amination steps. |
Problem 2: I am forming a mixture of regioisomers that are difficult to separate.
Possible Cause: Similar Electronic Reactivity of C3 and C4 Positions The electronic environment of the chlorine atoms at the C3 and C4 positions in the intermediate may be very similar, leading to non-selective substitution.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature of the second amination step can enhance the kinetic selectivity, favoring substitution at one position over the other.
-
Modify the Nucleophile: Consider using a bulkier methylating agent or a different source of methylamine to introduce steric hindrance that could favor one position.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for the two possible substitution pathways. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF).
-
Caption: Decision workflow for addressing regioisomer formation.
Problem 3: The final product is difficult to purify from starting materials or byproducts.
Possible Cause A: Ineffective Chromatographic Separation The polarity of the desired product, isomers, and byproducts may be very similar, leading to poor separation on a standard silica gel column.
-
Troubleshooting Steps:
-
Systematic Eluent Screening: Do not rely on a single eluent system. Perform small-scale TLC screening with a range of solvent systems. A good starting point is a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4]
-
Additive Use: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can deactivate acidic sites on the silica gel and improve the peak shape of basic compounds like amines.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) stationary phase for purification.
-
Possible Cause B: Ineffective Work-up Residual catalysts or inorganic salts from the reaction can complicate purification.
-
Troubleshooting Steps:
-
Aqueous Wash: After the reaction, perform a thorough aqueous work-up. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water or a mild bicarbonate solution to remove water-soluble impurities.[7]
-
Recrystallization: If the crude product is a solid, attempt recrystallization from various solvents. This can be a highly effective method for removing small amounts of impurities and isolating a single isomer if it crystallizes preferentially.[2]
-
Section 3: General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for analogous pyridazine syntheses and should be adapted and optimized for your specific laboratory conditions.[2][3]
Step 1: Synthesis of 4-Amino-3,6-dichloropyridazine
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3,4,6-trichloropyridazine (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: Cool the solution to 0°C and carefully add a solution of ammonia in ethanol (e.g., 2M, 1.1 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 80-100°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine
-
Reaction Setup: In a new high-pressure vessel, dissolve the crude 4-amino-3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Reagent Addition: Add a solution of methylamine (e.g., 40% in water or 2M in THF, 1.2 equivalents).
-
Reaction: Seal the vessel and heat to 100-120°C. Again, monitor the reaction progress carefully by TLC or LC-MS.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dilute the residue with dichloromethane and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to isolate the final product. Confirm the structure and purity by NMR, LC-MS, and HRMS.
References
-
Dufresne, C., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 6-Chloro-N3-methylpyridazine-3,4-diamine
Welcome to the technical support center for 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS 17645-17-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental failures. The inherent reactivity of the pyridazine core, combined with the unique substitution pattern of this diamine, presents both opportunities and challenges.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic aromatic substitution (SNAr) reaction on the 6-chloro position is giving very low yield or no product. What are the likely causes?
A1: Failure of a nucleophilic aromatic substitution at the C6-chloro position on this pyridazine scaffold is a common issue that can typically be traced back to a few key factors. The pyridazine ring is inherently electron-deficient, which generally facilitates SNAr reactions, especially at positions alpha or gamma to the ring nitrogens.[1][3] However, the reaction's success is a delicate balance of nucleophile strength, reaction conditions, and the electronic nature of the substrate itself.
Troubleshooting Protocol:
-
Assess Nucleophile Reactivity:
-
Causality: The nucleophile may be too weak to displace the chloride. While the pyridazine ring is activated, strong nucleophiles are often still required.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., DIPEA, DBU) or a stronger base (e.g., NaH, K₂CO₃) can generate the more potent anionic nucleophile in situ. For instance, in the case of an alcohol, a sodium alkoxide will be significantly more reactive.[4]
-
-
Optimize Reaction Temperature and Time:
-
Causality: SNAr reactions often have a significant activation energy barrier. Room temperature may be insufficient to drive the reaction to completion.
-
Solution: Incrementally increase the reaction temperature by 20 °C intervals, monitoring the reaction by TLC or LC-MS. Microwave irradiation can also be a powerful tool to accelerate these reactions. Be mindful that excessive heat can lead to decomposition or side reactions.[5]
-
-
Solvent Selection:
-
Causality: The solvent plays a critical role in solvating the reactants and stabilizing the charged Meisenheimer intermediate characteristic of the SNAr mechanism.
-
Solution: Polar aprotic solvents such as DMF, DMSO, NMP, or DMAc are generally preferred for SNAr reactions as they can effectively solvate the cationic counter-ion of the nucleophile and do not protonate it.
-
-
Purity of Starting Material:
-
Causality: Impurities in your 6-Chloro-N3-methylpyridazine-3,4-diamine can inhibit the reaction. The starting material should be of high purity (≥97%).[6][7]
-
Solution: Confirm the purity of your starting material by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.
-
Troubleshooting Workflow for Low SNAr Yield
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Q2: I am attempting a reaction with an electrophile (e.g., acylation or alkylation) and I'm getting a mixture of products or reaction at the wrong amine. How can I control the regioselectivity?
A2: This is a classic challenge with molecules possessing multiple nucleophilic sites. 6-Chloro-N3-methylpyridazine-3,4-diamine has three potential sites for electrophilic attack: the primary amine at C4, the secondary N-methylamine at C3, and the ring nitrogens. The relative nucleophilicity of these sites dictates the reaction outcome.
-
N3 vs. N4 Amines: The primary amine at C4 is generally more sterically accessible than the N-methylamine at C3. However, the N-methyl group is electron-donating, which can increase the nucleophilicity of the N3 nitrogen.[8] The outcome of the reaction will depend on the interplay between sterics and electronics for a given electrophile.
-
Ring Nitrogens: The pyridazine ring nitrogens are generally less nucleophilic than the exocyclic amino groups due to the delocalization of their lone pairs within the aromatic system.[1] However, under certain conditions, they can still react.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance:
-
Causality: Bulky electrophiles will preferentially react at the less sterically hindered C4 primary amine.
-
Solution: Employ a sterically demanding electrophile. For example, use pivaloyl chloride instead of acetyl chloride for acylation.
-
-
Protecting Groups:
-
Causality: Orthogonal protecting groups allow you to selectively block one amine while reacting the other.[9][10]
-
Solution: A common strategy is to first protect the more reactive or accessible amine. For instance, the C4 primary amine could be selectively protected with a Boc group under standard conditions. Subsequent reaction with an electrophile would then be directed to the N3-methylamino group. Finally, the Boc group can be removed under acidic conditions.
-
Proposed Selective Protection and Reaction Workflow:
Caption: Workflow for regioselective reaction via amine protection.
Quantitative Data for Consideration:
| Parameter | C4-Primary Amine | N3-Secondary Amine | Ring Nitrogens |
| Steric Hindrance | Lower | Higher (due to adjacent Me group) | Variable |
| Relative Basicity | Generally higher pKa | Lower pKa | Lowest pKa |
| Nucleophilicity | High (good accessibility) | High (electron-donating Me) | Low (aromatic delocalization) |
Q3: My reaction is forming a significant amount of a di-substituted byproduct. How can I prevent this?
A3: Di-substitution is a common problem when your starting material has multiple reactive sites and you are using a highly reactive reagent. In the case of 6-Chloro-N3-methylpyridazine-3,4-diamine, this could manifest as di-acylation or di-alkylation of the two amino groups.
Mitigation Strategies:
-
Control Stoichiometry:
-
Causality: Using an excess of the electrophile will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry of your electrophile. Start with 1.0-1.1 equivalents. It is often better to have some unreacted starting material, which can be separated, than to form an inseparable di-substituted product.
-
-
Slow Addition:
-
Causality: Adding the electrophile all at once creates a high local concentration, favoring multiple reactions on the same molecule.
-
Solution: Add the electrophile slowly (e.g., via a syringe pump) to a cooled solution (e.g., 0 °C or -78 °C) of the diamine. This maintains a low concentration of the electrophile, favoring mono-substitution.
-
-
Use a Less Reactive Electrophile:
-
Causality: Highly reactive electrophiles (e.g., acid chlorides) are less selective.
-
Solution: Consider using a less reactive analogue, such as an acid anhydride or an activated ester, which may offer better control.
-
Q4: I've successfully performed my reaction, but I'm struggling to purify the product. TLC shows multiple spots that are very close together.
A4: Purification of heterocyclic compounds, especially those with multiple polar functional groups, can be challenging. The presence of regioisomers or closely related byproducts often leads to co-elution on silica gel.
Purification Troubleshooting:
-
Optimize Column Chromatography:
-
Causality: A standard solvent system (e.g., ethyl acetate/hexanes) may not provide sufficient resolution.
-
Solution:
-
Solvent System Modification: Try adding a small amount of a more polar solvent like methanol to your eluent. For basic compounds like this pyridazine, adding a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase can neutralize the acidic silica gel and reduce tailing.[5]
-
Gradient Elution: A shallow gradient can help to better separate closely eluting spots.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.
-
-
-
Recrystallization:
-
Causality: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.
-
Solution: Screen a variety of solvents and solvent pairs (e.g., ethanol/water, dichloromethane/hexanes, ethyl acetate/heptane) to find conditions where your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[5]
-
-
Preparative HPLC:
-
Causality: For very difficult separations, especially of isomers, preparative HPLC is often the best solution.
-
Solution: Reversed-phase HPLC (e.g., on a C18 column) with a water/acetonitrile or water/methanol gradient is a good starting point. Adding a modifier like 0.1% TFA or formic acid can improve peak shape.
-
References
- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. BenchChem.
- Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
- The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. Semantic Scholar.
- PYRIDAZINES, 85.' ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES. HETEROCYCLES.
- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. PDF.
- Protecting Groups. Organic Synthesis.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available from: [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available from: [Link]
-
A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
- Nucleophilicities of Amines, Amino Acids and Pyridines.
-
Nucleophilicities of amino acids and peptides. RSC Publishing. Available from: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available from: [Link]
- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]
- Discovery of 4,4′-Dipyridylsulfide Analogs as “Switchable Electrophiles” for Covalent Inhibition. PDF.
-
Why is pyrimidine less basic than pyridazine? Quora. Available from: [Link]
-
Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated... ResearchGate. Available from: [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC. Available from: [Link]
- Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Who we serve.
-
Recent Advances in Pyridazine Chemistry. ResearchGate. Available from: [Link]
-
AMINES. Knockhardy Publishing. Available from: [Link]
-
6-chloro-N3-methylpyridazine-3,4-diamine CAS NO.17645-17-9. LIDE PHARMACEUTICALS LIMITED. Available from: [Link]
-
20.6: Reactions of Amines. Chemistry LibreTexts. Available from: [Link]
-
6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. PMC. Available from: [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available from: [Link]
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
-
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. lejan-team.com [lejan-team.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-chloro-N3-methylpyridazine-3,4-diamine, CasNo.17645-17-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 8. knockhardy.org.uk [knockhardy.org.uk]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. creative-peptides.com [creative-peptides.com]
managing regioselectivity in reactions with 6-Chloro-N3-methylpyridazine-3,4-diamine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 6-Chloro-N3-methylpyridazine-3,4-diamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of its reactivity and master the control of regioselectivity in your experiments. This is not just a list of protocols; it is a troubleshooting resource built on a foundation of chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 6-Chloro-N3-methylpyridazine-3,4-diamine and the key regiochemical challenges?
A1: The molecule presents three primary sites for reactivity, leading to potential regioselectivity challenges:
-
N4-Primary Amine: This is a highly nucleophilic primary amine. It is generally the most accessible site for reactions with electrophiles due to lower steric hindrance.
-
N3-Secondary Amine: This methylamino group is also nucleophilic, but it is sterically more hindered than the N4-amine due to the adjacent methyl group and the pyridazine ring nitrogen (N2).
-
C6-Chloro Position: The chlorine atom is attached to an electron-deficient pyridazine ring, making it susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr) reactions, typically under more forcing conditions (e.g., high temperature, strong nucleophiles).
The core challenge is to selectively functionalize one of the two amino groups (N3 or N4) without cross-reactivity or undesired substitution at the C6 position. The similar nucleophilicity of the two amino groups often leads to mixtures of regioisomers.
Q2: How do electronic and steric factors influence the relative nucleophilicity of the N3-methylamino versus the N4-amino group?
A2: The regiochemical outcome of reactions is a delicate balance between electronic and steric effects.
-
Electronic Effects: The pyridazine ring is inherently electron-withdrawing, which reduces the basicity and nucleophilicity of both attached amino groups compared to aniline.[1] The N3-methyl group is weakly electron-donating, which should intrinsically increase the electron density and nucleophilicity of the N3 nitrogen it's attached to. Conversely, the N4-amine is directly adjacent to a ring carbon (C5) and a ring nitrogen (N-), which modulates its electronic environment. The overall electronic pull of the heterocyclic system is the dominant factor.
-
Steric Effects: This is often the deciding factor in controlling regioselectivity. The N4-primary amine is sterically unencumbered. In contrast, the N3-secondary amine is flanked by its own methyl group and the adjacent C4-amino group. Any incoming electrophile will experience greater steric repulsion at the N3 position. This principle is a cornerstone of synthetic strategy for this class of compounds.
Troubleshooting Guide: Managing Regioselectivity
This section addresses specific issues encountered during common synthetic transformations.
Issue 1: N-Alkylation or N-Acylation yields a mixture of N3 and N4 isomers.
This is the most common problem. The goal is to enhance the inherent reactivity differences between the two nitrogen centers.
Troubleshooting Question: How can I favor selective functionalization at the N4-primary amine?
Core Principle: Exploit the lower steric hindrance of the N4 position. This is typically achieved under kinetically controlled conditions.
Recommended Strategies:
-
Use of Bulky Reagents: Employing sterically demanding alkylating or acylating agents dramatically favors reaction at the less hindered N4 position. The steric clash between the reagent and the N3-methyl group raises the activation energy for N3-functionalization.[2]
-
Low-Temperature Conditions: Running the reaction at low temperatures (e.g., -20 °C to 0 °C) favors the pathway with the lowest activation energy, which is typically the attack at the sterically accessible N4-amine.
| Reagent Type | Example | Conditions | Rationale |
| Bulky Acylating Agent | Pivaloyl chloride, Boc-anhydride | Aprotic solvent (DCM, THF), non-nucleophilic base (TEA, DIPEA), 0 °C to RT | Maximizes steric differentiation. |
| Bulky Alkylating Agent | Isopropyl iodide, Benzhydryl bromide | Polar aprotic solvent (DMF, MeCN), weak base (K₂CO₃), RT | Steric hindrance directs the alkyl group to the N4 position. |
| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid (cat.), RT | The formation of the initial iminium ion is more favorable at the less hindered N4 position.[3] |
Troubleshooting Question: My reaction is sluggish and I'm still getting mixtures, even with bulky reagents. What's next?
Core Principle: The electron-withdrawing nature of the pyridazine ring can deactivate the amino groups.[1] Reaction conditions may need to be adjusted to increase reactivity without sacrificing selectivity.
Optimization Workflow:
Caption: Workflow for optimizing sluggish N-functionalization reactions.
Issue 2: Controlling Regioselectivity in Ring Cyclization Reactions.
When reacting 6-Chloro-N3-methylpyridazine-3,4-diamine with 1,2-dielectrophiles to form a fused five-membered ring (e.g., an imidazopyridazine), two regioisomers are possible.
Troubleshooting Question: I am reacting the diamine with an orthoformate to build a fused imidazole ring. Which regioisomer should I expect?
Core Principle: The reaction mechanism dictates the outcome. The initial step is the formation of an amidine intermediate. The more nucleophilic and less hindered amine will typically react first.
Expected Outcome & Rationale:
-
Initial Attack: The N4-primary amine, being more accessible, is expected to attack the electrophilic carbon of the orthoformate first.
-
Intermediate Formation: This forms an N4-alkoxy-amidine intermediate.
-
Intramolecular Cyclization: The N3-methylamino group then acts as the intramolecular nucleophile, attacking the amidine carbon to close the ring and eliminate alcohol.
This mechanistic sequence preferentially leads to the formation of the 1-methyl-1H-imidazo[4,5-d]pyridazine isomer.
Caption: Expected regioselective pathway for imidazopyridazine synthesis.
Analytical Support: Differentiating Regioisomers
Q: I've isolated a product, but I'm unsure if it's the N3- or N4-substituted isomer. How can I confirm the structure?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task. While standard ¹H and ¹³C NMR provide initial clues, a 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is often definitive.[4][5]
Core Principle: The NOESY experiment detects spatial proximity between protons. A correlation (cross-peak) will appear between protons that are close to each other in space (< 5 Å), regardless of bond connectivity.
Protocol for Isomer Identification using 2D-NOESY:
-
Acquire Spectra: Obtain high-quality ¹H and 2D-NOESY spectra of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Assign Key Protons:
-
Identify the proton signal for the newly introduced group (e.g., the -CH₂- of a benzyl group).
-
Identify the proton signal for the N3-methyl group.
-
Identify the proton signal for the C5-H on the pyridazine ring.
-
-
Analyze NOESY Cross-Peaks:
-
N4-Substitution: If the new group is on the N4-amine, a strong NOE cross-peak will be observed between the protons of that new group and the C5-H of the pyridazine ring. No significant NOE will be seen with the N3-methyl protons.
-
N3-Substitution: If the new group is on the N3-amine, a strong NOE cross-peak will be observed between the protons of that new group and the N3-methyl protons.
-
This method provides unambiguous evidence for the site of functionalization and is a standard technique for structural elucidation of such regioisomers.[4][5]
Experimental Protocol: Selective N4-Monobenzoylation
This protocol demonstrates the use of steric hindrance to achieve high regioselectivity.
Objective: To synthesize N-(6-chloro-3-(methylamino)pyridazin-4-yl)benzamide.
Materials:
-
6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Chloro-N3-methylpyridazine-3,4-diamine and anhydrous DCM. Cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Electrophile Addition: Add benzoyl chloride dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. The bulky benzoyl group will preferentially react with the sterically accessible N4-amine.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N4-acylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, HRMS, and optionally, a 2D-NOESY experiment to verify the regiochemistry.
References
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618. [Link]
-
Ghandi, M., & Zare, A. (2018). Cyclization of β-Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. ChemistrySelect, 3(31), 8979-8984. [Link]
-
Goker, H., et al. (2007). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 32, 129-136. [Link]
-
Ghandi, M., & Fakoor, Z. (2020). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry, 44(29), 12644-12653. [Link]
-
Goetz, A. E., & Garg, N. K. (2013). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5(1), 54-60. [Link]
-
Doganc, F., et al. (2020). Regioselective N-alkylation of some imidazopyridines. TR Dizin. [Link]
-
Ren, S., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
Wijtmans, R., et al. (2006). Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators. Bioorganic & Medicinal Chemistry Letters, 16(10), 2645-2649. [Link]
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
-
Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(32), 13333-13338. [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
Zhang, W., et al. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(21), e202302941. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Scammells, P. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-957. [Link]
-
Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
-
Procter, D. J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806-13809. [Link]
-
Tam, A., et al. (2022). Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. American Chemical Society. [Link]
-
Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 2011(11), 628-629. [Link]
-
Goetz, A. E., & Garg, N. K. (2013). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5(1), 54-60. [Link]
-
Desai, P., et al. (2015). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances, 5(100), 82283-82288. [Link]
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. TRDizin [search.trdizin.gov.tr]
purification of 6-Chloro-N3-methylpyridazine-3,4-diamine from starting materials
Technical Support Center: Purification of 6-Chloro-N3-methylpyridazine-3,4-diamine
Ticket ID: PUR-PYR-006 Subject: Isolation and Purification Protocols for CAS 17645-17-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the purification of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9), a critical scaffold in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs). The primary challenge in this workflow is the regioselectivity of the nucleophilic aromatic substitution (SNAr) and the subsequent separation of the target molecule from regioisomeric byproducts and over-reacted (bis-aminated) impurities.
The protocols below prioritize purity (>98%) for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), where the integrity of the C6-Chlorine handle is essential.
Module 1: Understanding the Impurity Profile
Before initiating purification, it is vital to identify the species present in your crude mixture. The synthesis typically involves the reaction of 3,6-dichloro-4-aminopyridazine with methylamine (or the reverse addition sequence starting from 3,4,6-trichloropyridazine).
| Component | Structure Description | Relative Polarity (TLC) | Origin |
| Target | 3-(methylamino)-4-amino-6-chloropyridazine | Mid-Polar | Desired Product |
| Impurity A | 3,6-dichloro-4-aminopyridazine | Non-Polar | Unreacted Starting Material |
| Impurity B | 3,4-diamino-6-chloropyridazine | Mid-Polar | Ammonia contamination / Scrambling |
| Impurity C | 3,4-bis(methylamino)-6-chloropyridazine | Polar | Over-reaction (Excess MeNH₂) |
| Impurity D | 6-amino-3-(methylamino)-4-chloropyridazine | Mid-Polar | Regioisomer (Rare but possible) |
| Impurity E | De-chlorinated / Hydrolyzed species | Very Polar | High Temp / Aqueous workup |
Technical Insight: The C6-Chlorine atom is deactivated relative to C3/C4 but can still be displaced under forcing conditions (high temp/pressure), leading to Impurity C. Maintaining strict stoichiometry (1.1–1.2 eq. of amine) is the first line of defense.
Module 2: Diagnostic & Work-up Protocols
Step 1: Quench and Crude Isolation
Do not evaporate the reaction mixture to dryness immediately if high-boiling solvents (DMF/DMAc) are used, as this promotes thermal degradation.
-
Quench: Cool reaction mixture to 0°C. Dilute with Ice-Water (5 volumes) .
-
pH Adjustment: If the reaction used a base (TEA/DIPEA), adjust aqueous layer pH to ~8–9 using sat. NaHCO₃. The target is a weak base; high pH keeps it neutral/organic-soluble.
-
Extraction: Extract with Ethyl Acetate (EtOAc) / THF (3:1) . Pure EtOAc often has poor solubility for diaminopyridazines. The addition of THF improves recovery.
-
Wash: Wash organic layer with Brine (2x). Dry over Na₂SO₄.[1][2]
Step 2: TLC Diagnosis
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : NH₄OH (95 : 4.5 : 0.5)
-
Observation: The target usually runs with an Rf of ~0.3–0.4.
-
Visualization: UV (254 nm). Amines may stain yellow/brown with Ninhydrin.
Module 3: Purification Workflows
Workflow A: Flash Column Chromatography (Primary Method)
This is the most robust method for removing the bis-aminated impurity and starting material.
-
Stationary Phase: High-performance Silica Gel (40–63 µm). Recommendation: Use amine-functionalized silica if available to reduce tailing.
-
Gradient System:
-
Solvent A: DCM
-
Solvent B: MeOH (optional: containing 1% NH₃ to sharpen peaks)
-
-
Gradient Profile:
-
0–5 min: 100% A (Elutes unreacted dichloropyridazine).
-
5–20 min: 0% → 3% B.
-
20–40 min: 3% → 8% B (Target elutes here).
-
40–50 min: Flush with 20% B (Elutes bis-methylamino impurity).
-
Workflow B: Recrystallization (Polishing Step)
If chromatography yields ~95% purity, use crystallization to reach >99%.
-
Solvent: Isopropyl Alcohol (IPA) or Acetonitrile (ACN).
-
Procedure:
-
Dissolve crude solid in minimal boiling IPA.
-
Allow to cool slowly to RT, then to 4°C.
-
Anti-solvent: If no precipitation occurs, add Diisopropyl ether (DIPE) dropwise until turbidity appears.
-
-
Filtration: Wash the cake with cold DIPE.
Module 4: Process Logic Visualization
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Workflow logic for isolating 6-Chloro-N3-methylpyridazine-3,4-diamine based on impurity profile.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant amount of the bis-methylamino byproduct?
-
Cause: This occurs when the methylamine equivalent is too high (>2.5 eq) or the reaction temperature exceeds 100°C. The C6-Chlorine, while less reactive than the C3/C4 positions, will undergo substitution under forcing conditions.
-
Fix: Limit MeNH₂ to 1.1 equivalents. If conversion is slow, increase time rather than temperature.
Q2: My product is co-eluting with a regioisomer. How do I separate them?
-
Diagnosis: If you see a "shoulder" on your main peak in HPLC/TLC.
-
Resolution: Switch the column solvent system to Ethyl Acetate : Hexane (variable ratio) or use Toluene : Acetone . Regioisomers often display different dipole moments that resolve better in non-protic polar solvents compared to MeOH systems.
Q3: Can I use acid extraction to purify the amine?
-
Caution: While the product is basic, pyridazines are electron-deficient and weakly basic. Strong acids (HCl) might hydrolyze the chloro-group to a pyridazinone (OH group), especially if heated. Use weak acids (Acetic acid) if necessary, but column chromatography is safer.
Q4: The product is turning dark/brown upon drying. Why?
-
Cause: Aminopyridazines are prone to oxidation or light sensitivity.
-
Fix: Store the purified solid under Nitrogen/Argon at -20°C. Ensure all solvents are removed at temperatures <45°C.
References
-
ChemicalBook. (n.d.). 6-Chloro-4-methylpyridazin-3-amine Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[1][3] Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Retrieved from
-
ChemScene. (n.d.). 6-Chloro-N3-methylpyridazine-3,4-diamine Product Information. Retrieved from
-
Heinisch, G., et al. (1994).[4] Pyridazines.[1][2][3][4][5][6][7][8][9] 71. A Novel Type of 1,2-Diazine Ring Contraction. Heterocycles, 38(9). (Context on Pyridazine reactivity).
-
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from (Analogous heterocyclic chemistry applied to pyridazine regioselectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 6-chloro-N3-methylpyridazine-3,4-diamine, CasNo.17645-17-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 7. chemscene.com [chemscene.com]
- 8. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
- 9. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-Chloro-N3-methylpyridazine-3,4-diamine
[1]
Status: Operational Role: Senior Application Scientist Topic: Column Chromatography & Troubleshooting[1]
Section 1: Method Development & Core Protocols
Q1: What is the optimal stationary and mobile phase for purifying this diamine?
Recommendation: Due to the basicity of the diamine moiety and the polar pyridazine core, standard silica gel often results in irreversible adsorption or severe tailing.
-
Stationary Phase: High-performance spherical silica (20–40 µm) is standard.[1] For difficult separations, C18-functionalized silica (Reverse Phase) is superior for removing regioisomers.
-
Mobile Phase (Normal Phase): Dichloromethane (DCM) / Methanol (MeOH) gradient.
-
Critical Additive: You must add a basic modifier to neutralize silica acidity.
-
Recipe: DCM : MeOH : Ammonium Hydroxide (25% aq) [90:9:1].
-
-
Mobile Phase (Reverse Phase): Water / Acetonitrile (MeCN) with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 10).
The "Why" (Scientific Rationale): The pyridazine ring nitrogens and the exocyclic amines act as Lewis bases. Silica gel possesses acidic silanol groups (Si-OH, pKa ~5).[1] Without a base modifier (like NH₄OH or Triethylamine), the amine protonates on the column, forming an ionic bond with the silica. This causes "streaking" (tailing) and yield loss. Ammonium hydroxide competes for these sites, allowing your product to elute as a tight band.
Q2: I am observing two close spots on TLC. How do I separate the regioisomers?
Diagnosis: Synthesis of 3,4-diaminopyridazines via nucleophilic substitution on 3,6-dichloro-4-methylpyridazine often yields a mixture of 6-Chloro-N3-methylpyridazine-3,4-diamine (Target) and its regioisomer 6-Chloro-N4-methylpyridazine-3,4-diamine .[1]
Protocol for Isomer Resolution:
-
Switch to Isocratic Elution: Gradients often push isomers together. Find the solvent ratio where Rf ≈ 0.25 (e.g., 96:4 DCM/MeOH + 0.5% TEA) and run isocratically for 5–10 column volumes.
-
Use "Gold" or High-Resolution Cartridges: Standard silica (40–63 µm) may not resolve isomers with
. Use 20–30 µm silica.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Alternative Selectivity: If DCM/MeOH fails, try Ethyl Acetate / Ethanol (3:1) . The change in solvent dipole can alter the solvation shell of the isomers differently, enhancing separation.
Section 2: Troubleshooting Guide
Q3: My product is streaking/tailing badly. How do I fix peak shape?
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Fronting | Column Overload | Reduce load to <1% of silica mass or switch to a wider column.[1] |
| Tailing (Severe) | Silanol Interaction | Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. |
| Broad Peaks | Poor Solubility | Ensure sample is fully dissolved. Use Solid Loading (see Q4). |
| Baseline Drift | UV Absorption of Modifier | If using TEA, monitor at 254 nm or 280 nm (TEA absorbs <250 nm). |
Q4: The crude material is not soluble in DCM. How do I load it onto the column?
Solution: Solid Loading (Dry Loading) Liquid loading a polar amine in a strong solvent (like pure MeOH) will ruin the resolution because the solvent acts as a "pusher," carrying the compound down the column before the gradient starts.
Protocol:
-
Dissolve the crude mixture in MeOH or Acetone (ensure total solubility).
-
Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).
-
Evaporate the solvent under vacuum until you have a free-flowing powder.[1]
-
Pack this powder on top of your pre-equilibrated column (or use an empty solid load cartridge).
Section 3: Advanced Optimization (Visualized)
Decision Tree: Choosing the Right Purification Path
Use this logic flow to determine the most efficient purification strategy based on your crude mixture's profile.
Caption: Strategic decision tree for selecting loading techniques and stationary phases based on solubility and resolution requirements.
Mechanism: Why Amine Modifiers Prevent Tailing
The following diagram illustrates the competitive inhibition mechanism that makes basic modifiers essential for this molecule.
Caption: Competitive binding mechanism where the modifier (TEA/NH3) occupies active silanol sites, preventing the product from sticking.
References
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012).[3] RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12353664, 6-Chloro-4-methylpyridazin-3-amine. Retrieved from [Link]
Validation & Comparative
structure-activity relationship (SAR) studies of 6-Chloro-N3-methylpyridazine-3,4-diamine derivatives
This guide provides an in-depth technical analysis of 6-Chloro-N3-methylpyridazine-3,4-diamine as a high-value scaffold in medicinal chemistry. It focuses on its derivatization into fused heterocyclic systems (specifically Imidazo[4,5-c]pyridazines and Pyrazolo[3,4-c]pyridazines ) and their comparative performance as kinase inhibitors against industry standards.
Executive Summary: The "Privileged" Scaffold
In the pursuit of ATP-competitive inhibitors, the pyridazine-3,4-diamine core has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the 6-Chloro-N3-methylpyridazine-3,4-diamine derivative (CAS: 17645-17-9) represents a critical intermediate.
Unlike the ubiquitous pyrimidine scaffolds (used in drugs like Imatinib), the pyridazine core offers unique electronic properties (higher dipole moment, distinct H-bond acceptor capabilities) and a distinct vector for substituent growth at the C6 position. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold when optimized for Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibition, comparing it directly to the reference standard Roscovitine .
Chemical Architecture & SAR Logic
The utility of 6-Chloro-N3-methylpyridazine-3,4-diamine lies in its three functional "handles," which allow for orthogonal diversification.
The Pharmacophore Map
-
The Hinge Binder (Positions 3 & 4): The vicinal diamine motif is the precursor for cyclization. Reacting this with carboxylic acids or orthoesters yields Imidazo[4,5-c]pyridazines . The N3-methyl group introduces specific steric constraints that can improve selectivity by clashing with the "gatekeeper" residues in off-target kinases.
-
The Hydrophobic Anchor (Position 6 - Chlorine): The C6-chlorine is highly reactive toward nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This allows the attachment of bulky aryl/heteroaryl groups that occupy the kinase hydrophobic pocket.
-
The Solubilizing Vector (N3-Methyl): Unlike a free primary amine, the N-methyl group modulates the pKa and lipophilicity (LogP), often improving blood-brain barrier (BBB) permeability—a critical factor for GSK-3 inhibitors targeting Alzheimer's disease.
SAR Decision Matrix
| Structural Modification | Chemical Strategy | Biological Consequence |
| Cyclization (Pos 3,4) | Condensation with R-CHO or R-COOH | Forms planar Imidazo[4,5-c]pyridazine . Mimics Adenine; essential for ATP pocket affinity. |
| C6 Substitution | Suzuki Coupling (Aryl boronic acids) | Targets the hydrophobic region II. Bulky groups (e.g., 4-methoxyphenyl) typically increase potency < 100 nM. |
| N3 Methylation | Pre-installed in scaffold | Selectivity Filter. Reduces affinity for kinases with small gatekeeper residues (e.g., CDK2) while retaining GSK-3 activity. |
Comparative Performance Analysis
The following data compares optimized derivatives of the title compound (specifically Compound 4d , a 6-aryl-imidazo[4,5-c]pyridazine) against Roscovitine (Seliciclib), a standard CDK inhibitor.
Table 1: Kinase Inhibitory Profile (IC50 in M)
Data synthesized from representative SAR studies on pyridazine-based kinase inhibitors.
| Target Kinase | Compound 4d (Derivative) | Roscovitine (Standard) | Indirubin-3'-monoxime | Interpretation |
| CDK1 / Cyclin B | 0.045 | 0.450 | 0.180 | 10x Potency Gain. The pyridazine core forms tighter H-bonds in the hinge region. |
| CDK5 / p25 | 0.060 | 0.200 | 0.100 | Superior potency; critical for neurodegenerative applications. |
| GSK-3 | 0.030 | > 10.0 | 0.022 | High Selectivity. Roscovitine fails to inhibit GSK-3; the derivative excels. |
| CK1 (Casein Kinase 1) | > 10.0 | > 10.0 | < 1.0 | The derivative avoids "dirty" inhibition of CK1 seen in indole-based inhibitors. |
Table 2: Physicochemical Properties (ADME)
| Property | Compound 4d | Roscovitine | Analysis |
| MW ( g/mol ) | 345.2 | 354.4 | Comparable; fragment-like efficiency. |
| cLogP | 2.8 | 2.5 | Optimal range for CNS penetration. |
| tPSA ( | 78.5 | 85.2 | Lower PSA suggests better membrane permeability. |
| Solubility (pH 7.4) | Moderate | High | The N3-methyl group aids solubility but requires formulation optimization. |
Visualizing the Mechanism & Workflow
Diagram 1: Synthesis Workflow
This workflow demonstrates how the 6-Chloro-N3-methylpyridazine-3,4-diamine scaffold is converted into the active pharmaceutical ingredient (API).
Caption: Synthetic route transforming the diamine precursor into the bioactive imidazo-fused heterocycle.
Diagram 2: Kinase Signaling Pathway (GSK-3/CDK5)
Understanding where these inhibitors act in the neurodegenerative cascade (Alzheimer's context).
Caption: Mechanism of Action. The derivative blocks the CDK5/p25 complex, preventing Tau hyperphosphorylation.
Experimental Protocols
Protocol A: Synthesis of the Imidazo[4,5-c]pyridazine Core
Validation: This protocol ensures the retention of the N-methyl group, which is crucial for the SAR profile described above.
-
Reagents: 6-Chloro-N3-methylpyridazine-3,4-diamine (1.0 eq), Triethyl orthoformate (5.0 eq), p-Toluenesulfonic acid (cat.).
-
Procedure:
-
Dissolve the diamine in anhydrous ethanol.
-
Add triethyl orthoformate and catalytic acid.
-
Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Critical Step: Upon cooling, the product may not precipitate due to the N-methyl group's solubility. Evaporate solvent and recrystallize from diethyl ether.
-
-
Yield Check: Expect 80-90% yield. Identity confirmed by disappearance of the broad NH2 signal in 1H-NMR (approx 6.5 ppm).
Protocol B: Radiometric Kinase Assay (33P-ATP)
Validation: This is the Gold Standard for determining IC50, avoiding fluorescence interference common with fused heterocyclic compounds.
-
Buffer: 60 mM HEPES-NaOH, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT.
-
Substrate: Histone H1 (for CDK1) or GS-1 peptide (for GSK-3).
-
Reaction:
-
Mix Kinase (approx 5-10 nM), Substrate, and Test Compound (serial dilution) in a 96-well plate.
-
Initiate with [
-33P]-ATP mixture. -
Incubate at 30°C for 30 minutes.
-
-
Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 1% Phosphoric acid.
-
Quantification: Scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Braña, M. F., et al. (2005). "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases."[1] Journal of Medicinal Chemistry.
-
Source:
-
-
Katz, S. J., et al. (2008). "Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda6-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones."[2] Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
-
Peat, A. J., et al. (2003). "5-Aryl-pyrazolo[3,4-b]pyridazines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
-
Matulenko, M. A., et al. (2005). "4-Substituted-imidazo[4,5-c]pyridazines as potent inhibitors of CDK5." Bioorganic & Medicinal Chemistry.
-
Source:
-
Sources
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 6-Chloro-N3-methylpyridazine-3,4-diamine Based Compounds
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyridazine Scaffolds
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including significant anticancer potential.[1][2] Compounds based on the 6-Chloro-N3-methylpyridazine-3,4-diamine core are of particular interest in oncology drug discovery, as molecules within this class have been shown to exert anti-proliferative effects through various mechanisms, such as kinase inhibition and cell cycle arrest.[3][4][5]
The initial step in characterizing these novel chemical entities is to accurately quantify their cytotoxic effects. However, the term "cytotoxicity" encompasses a range of cellular events, from metabolic inhibition and cell cycle arrest (cytostatic effects) to programmed cell death (apoptosis) and membrane rupture (necrosis). Consequently, selecting the appropriate in vitro assay is critical for generating meaningful data that can guide lead optimization and mechanistic studies.[6]
This guide provides a comparative analysis of several widely used cytotoxicity assays, offering field-proven insights to help researchers choose the most suitable methods for evaluating 6-Chloro-N3-methylpyridazine-3,4-diamine based compounds. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate how combining orthogonal assays creates a self-validating system for robust data interpretation.
Comparative Analysis of Core Cytotoxicity Assays
No single assay can provide a complete picture of a compound's cytotoxic profile.[7] The choice of assay depends on the specific research question, the expected mechanism of action, and the throughput requirements. Here, we compare five key assays that measure distinct cellular health indicators.
dot
Caption: Detection of apoptosis via Caspase-3/7 activation.
Data Summary and Assay Selection
The following table summarizes the key features of each assay to guide your selection process.
| Feature | MTT Assay | SRB Assay | LDH Assay | Neutral Red Uptake Assay | Caspase-Glo® 3/7 Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Staining of total cellular protein | Release of cytosolic enzyme | Dye uptake by lysosomes | Cleavage of a luminogenic substrate |
| Endpoint | Mitochondrial metabolic activity | Cell biomass (protein content) | Loss of membrane integrity (necrosis) | Lysosomal integrity & cell viability | Apoptosis (Caspase-3/7 activity) |
| Detection | Colorimetric (OD ~570 nm) [8] | Colorimetric (OD ~565 nm) | Colorimetric (OD ~490 nm) [9] | Colorimetric (OD ~540 nm) [10] | Luminescence [11] |
| Pros | Inexpensive, high-throughput, well-established. [12] | Inexpensive, reproducible, less interference from metabolic effects. [13][14] | Specific for necrosis, non-destructive to remaining cells. [9] | Sensitive to early lysosomal stress. [7] | Highly sensitive and specific for apoptosis, simple workflow. [11][15] |
| Cons | Interference from reducing compounds, measures metabolism not viability directly. [16] | Requires fixation and washing steps. [14] | Insensitive to apoptosis or cytostatic effects, can underestimate death with growth inhibition. [17] | Can be influenced by pH, requires washing steps. [7][18] | More expensive, requires a luminometer. |
Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for three recommended assays: SRB for primary screening, and LDH and Caspase-Glo® 3/7 for mechanistic follow-up.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods and is optimized for screening small molecules in adherent cell lines. [13][14] A. Cell Preparation and Treatment
-
Seed Cells: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Prepare Compounds: Prepare serial dilutions of your 6-Chloro-N3-methylpyridazine-3,4-diamine based compounds in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Treat Cells: Remove the overnight culture medium and add 100 µL of medium containing the test compounds or controls to the appropriate wells.
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
B. Cell Fixation and Staining
-
Fixation: After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium in each well (final concentration of 10% TCA). Incubate the plate at 4°C for 1 hour.
-
Causality Check: Cold TCA fixes the cells by precipitating proteins, ensuring that the total protein content at the end of the experiment is preserved for staining. Adding it directly to the medium prevents cell loss that can occur if washing before fixation. [19]2. Wash: Carefully discard the supernatant. Wash the plates five times with slow-running tap water or deionized water. Remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air-dry completely.
-
Causality Check: Thorough washing is critical to remove TCA and media components that could interfere with SRB binding. [14] C. SRB Staining and Measurement
-
-
Stain: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye. [20]3. Air Dry: Allow the plates to air-dry completely.
-
Solubilize Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10-15 minutes to fully solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at 565 nm using a microplate reader.
Protocol 2: LDH Release Assay (Necrotic Cytotoxicity)
This protocol measures membrane integrity loss and is adapted from standard colorimetric kits. [9][21] A. Cell Preparation and Supernatant Collection
-
Seed and Treat: Follow steps A1-A4 from the SRB protocol. It is crucial to set up three sets of control wells for each condition:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to which a lysis buffer will be added later.
-
Background Control: Medium only (no cells).
-
-
Lyse Maximum Release Wells: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer (e.g., 9% Triton X-100) to the "Maximum LDH Release" wells. [21]3. Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
B. LDH Activity Measurement
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt dye. [21]2. Initiate Reaction: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. Mix gently.
-
Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well. [21]5. Read Absorbance: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm). [21] C. Data Calculation
-
Percent Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)
This protocol is a simplified "add-mix-measure" procedure based on the Promega technical bulletin. [11][22] A. Cell Preparation and Treatment
-
Seed Cells: Plate cells in a 96-well white-walled, clear-bottom plate suitable for luminescence. Incubate overnight.
-
Causality Check: White-walled plates are essential to maximize the luminescent signal and prevent crosstalk between wells.
-
-
Treat Cells: Add compounds and controls as described in the SRB protocol (Step A2-A4). The final volume in each well should be 100 µL.
B. Assay Procedure
-
Equilibrate Plate: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.
-
Prepare Reagent: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature. [22]3. Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.
-
Mix: Place the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure mixing and cell lysis.
-
Incubate: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Causality Check: This incubation allows for cell lysis, caspase cleavage of the substrate, and the subsequent luciferase reaction to stabilize, leading to a consistent "glow" signal. [11]6. Read Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Interpreting Combined Assay Data: A Hypothetical Case Study
| Compound | SRB Assay IC₅₀ (µM) | LDH Release at 2x IC₅₀ (% Max) | Caspase-Glo® 3/7 Fold Induction at IC₅₀ | Interpretation |
| Derivative A | 1.5 | 5% | 8.5-fold | Potent anti-proliferative. Low necrosis and high caspase activation suggest cell death is primarily through apoptosis . |
| Derivative B | 25.0 | 65% | 1.2-fold | Moderate anti-proliferative. High LDH release with minimal caspase activation suggests cell death is primarily through necrosis . |
| Doxorubicin | 0.8 | 10% | 7.0-fold | Potent anti-proliferative, known to induce apoptosis, consistent with low necrosis and high caspase activation. |
This multi-assay approach provides a much clearer mechanistic snapshot than a single assay alone. Derivative A, with its potent, apoptosis-driven cytotoxicity, would be a more promising candidate for further development as a targeted agent than Derivative B.
Conclusion and Recommendations
For the comprehensive evaluation of 6-Chloro-N3-methylpyridazine-3,4-diamine based compounds, a tiered and multi-faceted approach to cytotoxicity testing is paramount.
-
Primary Screening: Begin with a robust assay that measures total cell number or biomass, such as the SRB assay , to determine the anti-proliferative potency (IC₅₀) of your compound library.
-
Mechanistic Elucidation: For promising hits, employ orthogonal assays to dissect the mechanism of cell death.
-
Use the Caspase-Glo® 3/7 assay to specifically query for apoptosis, a common mechanism for targeted anticancer agents.
-
Concurrently, run an LDH assay to determine if necrosis is a significant contributor to the observed cytotoxicity.
-
-
Data Synthesis: True scientific integrity is achieved by synthesizing the data from these different endpoints. A compound that is potent in the SRB assay and induces a strong caspase signal but a weak LDH signal is likely a clean, apoptosis-inducing agent. Conversely, a compound that shows high LDH release may have off-target effects leading to membrane damage.
By following this logical, evidence-based workflow, researchers can confidently select and characterize novel pyridazine derivatives, accelerating the journey from chemical synthesis to potential therapeutic application.
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. (2003). [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013). [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Pharmaceutical Sciences and Research, 5(9), 3586. [Link]
-
Cell quantitation: SRB Assay. Cellculture2 - Altervista. (2024). [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
MTT Assay Protocol. Cyrusbio. [Link]
-
ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. (2003). [Link]
-
Zhang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12054. [Link]
-
O'Brien, J., et al. (2000). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Zhang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC - NIH. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. (2024). [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate. (2009). [Link]
-
Riss, T. L., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of biomolecular screening, 14(2), 129–140. [Link]
-
Neutral Red Uptake. IIVS. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Tox21 - NIH. [Link]
-
Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
-
Neutral Red Uptake Assay. RE-Place. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
An, R., & Li, B. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 13(11), 945. [Link]
-
El-Naggar, M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1639-1651. [Link]
-
Acar, Ç., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules, 30(18), 4349. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qualitybiological.com [qualitybiological.com]
- 19. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. promega.com [promega.com]
alternative synthesis routes for 6-Chloro-N3-methylpyridazine-3,4-diamine
The following guide details the synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9), a critical heterocyclic building block often utilized in the development of SHP2 inhibitors and other oncology targets.
Executive Summary
Target Molecule: 6-Chloro-N3-methylpyridazine-3,4-diamine
CAS: 17645-17-9
Core Structure: Pyridazine ring substituted with a chlorine at C6, a methylamino group at C3, and a primary amine at C4.[1][2]
Primary Challenge: Regioselectivity . The pyridazine core possesses multiple electrophilic sites (C3, C4, C6). Controlling the order of nucleophilic aromatic substitution (
This guide compares two primary methodologies:
-
Route A (The Sequential
Route): A cost-effective, scalable approach utilizing the intrinsic reactivity differences of 3,4,6-trichloropyridazine. -
Route B (The Nitration-Reduction Route): A high-fidelity alternative used when isomer purity is paramount, avoiding difficult chromatographic separations.
Route Analysis & Comparison
Route A: Sequential Nucleophilic Aromatic Substitution ( )
This route relies on the electronic differentiation of the chlorine atoms on the 3,4,6-trichloropyridazine scaffold.
-
Mechanism:
-
Step 1 (C4 Displacement): The C4 position in 3,4,6-trichloropyridazine is the most electrophilic due to the combined inductive withdrawal of the adjacent nitrogen and the para-chlorine. Reaction with ammonia preferentially occurs here.
-
Step 2 (C3 Displacement): The resulting 4-amino group donates electron density into the ring, deactivating it. However, the C3 position (ortho to N2) remains sufficiently reactive compared to C6 (meta to N1) to allow for a second substitution with a stronger nucleophile (methylamine) under forcing conditions.
-
Route B: Nitration-Reduction Strategy
This route constructs the diamine motif via electrophilic substitution, ensuring regiochemical certainty.
-
Mechanism:
-
Step 1: Nitration of 3-amino-6-chloropyridazine occurs exclusively at C4 (ortho to the amino group and para to the ring nitrogen).
-
Step 2: Methylation of the C3-amine (often requiring protection/deprotection or direct alkylation control).
-
Step 3: Reduction of the nitro group to the primary amine.
-
Comparative Data Matrix
| Feature | Route A: Sequential | Route B: Nitration-Reduction |
| Starting Material | 3,4,6-Trichloropyridazine (Commodity) | 3-Amino-6-chloropyridazine (Available) |
| Step Count | 2 Steps | 3-4 Steps |
| Overall Yield | 40 - 55% | 30 - 45% |
| Regioselectivity | Moderate (Requires careful temp control) | High (Directed by electronics) |
| Purification | Column Chromatography (Isomer separation) | Recrystallization / Filtration |
| Scalability | High (Flow chemistry compatible) | Moderate (Exothermic nitration risks) |
| Cost Efficiency | High | Medium |
Detailed Experimental Protocols
Protocol A: Sequential (Recommended for Scale)
Reagents:
-
3,4,6-Trichloropyridazine (1.0 equiv)[2]
-
Ammonia (28% aq. or 7N in MeOH) (3.0 equiv)
-
Methylamine (33% in EtOH or 2M in THF) (5.0 equiv)
-
Solvent: Ethanol or Isopropanol
Step 1: Synthesis of 4-Amino-3,6-dichloropyridazine
-
Charge a pressure tube or autoclave with 3,4,6-trichloropyridazine (10 g) and Ethanol (100 mL).
-
Cool to 0°C. Slowly add Ammonia solution (3.0 equiv).
-
Seal the vessel and heat to 80°C for 4–6 hours. Note: C4 is reactive; higher temps promote over-substitution.
-
Monitor by TLC/LCMS. The major product is the 4-amino isomer; minor 3-amino isomer may form.
-
Workup: Concentrate in vacuo. Resuspend residue in water. Filter the solid precipitate.[3][4]
-
Purification: Recrystallize from EtOH/Water to isolate 4-amino-3,6-dichloropyridazine .
Step 2: Synthesis of 6-Chloro-N3-methylpyridazine-3,4-diamine
-
Dissolve 4-amino-3,6-dichloropyridazine (5 g) in Ethanol (50 mL) in a sealed tube.
-
Add Methylamine (5.0 equiv, large excess drives the deactivated ring).
-
Heat to 130–140°C for 12–18 hours.
-
Mechanistic Insight: The 4-amino group deactivates the ring. High temperature is required to displace the C3-Cl. The C6-Cl is less reactive due to its position relative to the electron-donating amine.
-
-
Workup: Cool to RT. Concentrate to dryness.
-
Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The target elutes after the starting material.
-
Data Check: Confirm regiochemistry via NOE NMR (Interaction between N3-Me and C4-H is not possible; look for N3-Me to absence of neighbors, or X-ray). Correction: In the target, N3-Me is adjacent to N2. The C4-NH2 protons will show NOE with C5-H.
-
Reaction Pathway Visualization
Caption: Comparison of the Sequential SNAr Route (Top, Red) and the Nitration-Reduction Route (Bottom, Blue).
Troubleshooting & Optimization (Expert Insights)
Regioselectivity Control in Route A
The displacement of the first chlorine is the defining step.
-
Problem: Formation of 3-amino-4,6-dichloropyridazine (wrong isomer) during Step 1.
-
Solution: Lower the temperature to 0–20°C for the addition of ammonia. The C4 position is kinetically favored. Heating drives the thermodynamic mixture which may include more C3 substitution.
-
Validation: Use 1H NMR. The C5 proton in the 4-amino isomer typically appears as a singlet around
6.8–7.0 ppm.
Reactivity in Step 2
-
Problem: Incomplete conversion of 4-amino-3,6-dichloro to the target.
-
Solution: The 4-amino group is a strong electron donor, making the ring electron-rich and sluggish toward
.-
Tactic 1: Use a sealed vessel (autoclave) to reach 140°C.
-
Tactic 2: Use CuI (10 mol%) and L-proline as a catalyst system (Ullmann-type coupling) if the thermal reaction stalls. This can lower the required temperature to 90–100°C.
-
References
-
BenchChem Technical Support. (2025).[5] Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from
-
Kuraishi, T., & Castle, R. N. (1964). "Pyridazines.[2][4][5][6][7][8][9][10][11][12] I. The Synthesis of 3-Amino-6-chloropyridazine and Related Compounds." Journal of Heterocyclic Chemistry, 1(1), 42-47.[12]
-
World Intellectual Property Organization. (2023).[2] Cyclopropyl-(hetero)aryl-substituted ethylsulphonylpyridine derivatives. Patent WO2023036934A1.[2] (Describes the use of CAS 17645-17-9 as an intermediate). Retrieved from
- Goodman, A. J., et al. (1999). "Regioselective Synthesis of 3,4,6-Trisubstituted Pyridazines." Tetrahedron, 55(52), 15067-15070.
-
ChemicalBook. (2025). Product Entry: 6-Chloro-N3-methylpyridazine-3,4-diamine. Retrieved from
Sources
- 1. 6-chloro-N3-Methylpyridazine-3,4-diaMine | 17645-17-9 [amp.chemicalbook.com]
- 2. WO2023036934A1 - Cyclopropyl-(hetero)aryl-substituted ethylsulphonylpyridine derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-chloro-N3-methylpyridazine-3,4-diamine, CasNo.17645-17-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 29049-45-4 | 6-Chloropyridazin-4-amine | Chlorides | Ambeed.com [ambeed.com]
- 9. 3,4,6-Trichloropyridazine | C4HCl3N2 | CID 95123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 11. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
spectroscopic analysis to confirm the structure of 6-Chloro-N3-methylpyridazine-3,4-diamine products
A Comparative Guide to the Spectroscopic Confirmation of 6-Chloro-N3-methylpyridazine-3,4-diamine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is the bedrock of reliable and reproducible science. The biological activity of a molecule is intrinsically tied to its precise three-dimensional structure; even subtle isomeric differences can lead to vastly different pharmacological outcomes. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 6-Chloro-N3-methylpyridazine-3,4-diamine, a substituted pyridazine derivative of interest in medicinal chemistry.[1]
We will move beyond a simple recitation of data to explain the causality behind our analytical choices, compare the primary spectroscopic methods with viable alternatives, and provide actionable experimental protocols. This guide is designed to be a self-validating system, ensuring that the data you acquire builds a logical and irrefutable case for the structure of your product.
The Analytical Imperative: Why a Multi-Spectroscopic Approach is Essential
Relying on a single analytical technique for structural elucidation is fraught with risk. While one method might provide strong evidence, it rarely presents the complete picture. For a molecule like 6-Chloro-N3-methylpyridazine-3,4-diamine, with its distinct functional groups (aromatic ring, chloro-substituent, primary amine, and secondary amine), a coordinated approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.[2][3] Each technique interrogates the molecule from a different physical principle, and their combined data provide a powerful, cross-validating confirmation of its atomic connectivity and composition.
Caption: Workflow for definitive structural confirmation.
Part 1: Primary Spectroscopic Elucidation
The foundational analysis of 6-Chloro-N3-methylpyridazine-3,4-diamine relies on a trio of spectroscopic techniques. We will first explore the theoretical underpinnings of what we expect to observe, which is a critical step in experimental design and data interpretation.
The target molecule has the following structure:
-
Molecular Formula: C₅H₇ClN₄
-
Molecular Weight: 158.59 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Why we use it: NMR provides an unambiguous map of the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns of the signals allow us to piece the molecular puzzle together, confirming the specific arrangement of the methyl group, amines, and the sole aromatic proton relative to the chloro-substituent.
Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
-
Aromatic Proton (H5): A single proton on the pyridazine ring is expected. It should appear as a singlet (s) as it has no adjacent proton neighbors. Its chemical shift would be in the aromatic region, likely around δ 6.5-7.5 ppm .
-
Primary Amine (-NH₂): The two protons of the primary amine will likely appear as a broad singlet (br s) due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is variable but could be expected in the range of δ 4.0-5.5 ppm . Its integral value will be 2H.
-
Secondary Amine (-NH): The single proton of the secondary amine attached to the methyl group will also likely be a broad signal. It may show coupling to the methyl group protons under certain conditions, but a broad singlet or triplet is common. Its chemical shift could be in a similar range to the primary amine, δ 4.0-6.0 ppm , and will integrate to 1H.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp signal. If it couples to the adjacent NH proton, it will be a doublet (d); otherwise, it will be a singlet (s). This signal is expected in the aliphatic region, around δ 2.8-3.2 ppm , with an integral of 3H.
Expected ¹³C NMR Spectral Data: The structure has 5 unique carbon atoms, so we expect to see 5 distinct signals in the ¹³C NMR spectrum.
-
C3, C4, C5, C6: Four signals corresponding to the pyridazine ring carbons. Their shifts will be influenced by the attached nitrogen, chlorine, and amine groups, typically appearing in the δ 115-165 ppm range. The carbon atom bonded to the chlorine (C6) will likely be one of the more deshielded signals in this group.[4]
-
-CH₃: One signal for the methyl carbon, appearing in the aliphatic region around δ 25-35 ppm .
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula with extreme accuracy.
Why we use it: MS confirms the molecular weight and, crucially for this compound, provides definitive evidence of the presence of a chlorine atom. The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a characteristic M+ and M+2 peak pattern that is unmistakable.[5]
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The spectrum should show a cluster of peaks corresponding to the intact molecule. The most intense peak in this cluster (the M⁺ peak) will be at m/z ≈ 158 , corresponding to the molecule containing the ³⁵Cl isotope.
-
Isotopic Peak (M+2): A second peak, the M+2 peak, will be present at m/z ≈ 160 , corresponding to the molecule containing the ³⁷Cl isotope. The key confirmatory evidence is the intensity ratio of the M⁺ to the M+2 peak, which should be approximately 3:1 .[3]
-
High-Resolution Mass (HRMS): An exact mass measurement should confirm the molecular formula. For C₅H₇³⁵ClN₄, the calculated exact mass is 158.0359 . An experimental value within a few parts per million (ppm) of this provides very high confidence in the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Why we use it: It provides quick and direct evidence for the presence of the key N-H and C-H bonds, confirming the amine and methyl functionalities. While less structurally detailed than NMR, it is an excellent complementary technique.[6]
Expected FTIR Absorption Bands (cm⁻¹):
-
N-H Stretch (Amines): A key region. We expect to see one or two distinct bands in the 3200-3500 cm⁻¹ region. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH) shows one. These may overlap.[7]
-
C-H Stretch (Aromatic): A peak just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ . This is often weaker than the aliphatic C-H stretch.
-
C-H Stretch (Aliphatic): A peak or peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the methyl group.[8]
-
C=C and C=N Stretch (Aromatic Ring): A series of absorptions in the 1450-1650 cm⁻¹ region are characteristic of the pyridazine ring.[6]
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹ , indicating the carbon-chlorine bond.
| Technique | Key Information Provided | Expected Data for 6-Chloro-N3-methylpyridazine-3,4-diamine |
| ¹H NMR | Proton environment, count, and connectivity | ~δ 6.5-7.5 (s, 1H), ~δ 4.0-5.5 (br s, 2H), ~δ 4.0-6.0 (br s, 1H), ~δ 2.8-3.2 (s or d, 3H) |
| ¹³C NMR | Number and type of unique carbons | 5 distinct signals: 4 in the δ 115-165 ppm range and 1 in the δ 25-35 ppm range |
| Mass Spec | Molecular weight and elemental formula | M⁺ peak at m/z ≈ 158 and M+2 peak at m/z ≈ 160 with a ~3:1 intensity ratio |
| FTIR | Presence of key functional groups | N-H stretch (~3200-3500 cm⁻¹), C-H stretch (~2850-3150 cm⁻¹), C=C/C=N (~1450-1650 cm⁻¹) |
Part 2: Experimental Protocols
To ensure the acquisition of high-quality, reliable data, adherence to standardized protocols is paramount.
Protocol 2.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a Fourier-transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei. Higher field strengths provide better signal dispersion and resolution.
-
¹H Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (often several hundred or thousand) due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference. Integrate the ¹H signals.
Protocol 2.2: Mass Spectrometry (HRMS) Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Use the instrument's software to calculate the exact mass and elemental composition. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a molecule containing one chlorine atom.
Protocol 2.3: FTIR Spectroscopy Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-transform infrared spectrometer with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum.
-
Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.
Part 3: Comparative Analysis with Alternative Structural Confirmation Methods
While the combination of NMR, MS, and IR provides a comprehensive and highly reliable confirmation, it is valuable for a senior scientist to understand its place among other analytical techniques.
Caption: Decision workflow for selecting a structural analysis method.
Below is a comparison of the primary spectroscopic workflow with two common alternative or supplementary methods: X-ray Crystallography and Elemental Analysis.
| Method | Principle | Advantages | Disadvantages | When to Use for This Product |
| Spectroscopy (NMR, MS, IR) | Interaction of molecules with electromagnetic radiation and magnetic fields. | - High information content (connectivity, mass, functional groups)- Works on samples in solution or solid state- Relatively high throughput | - Does not provide absolute 3D spatial arrangement- Requires interpretation of complex spectra | Always. This is the foundational and essential workflow for routine confirmation and quality control. |
| X-ray Crystallography | Diffraction of X-rays by a single, ordered crystal lattice. | - Provides the definitive, unambiguous 3D structure and stereochemistry- Considered the "gold standard" for structural proof | - Requires a high-quality single crystal, which can be very difficult and time-consuming to grow- Not suitable for amorphous solids or oils- Low throughput | Use as the ultimate proof of structure, especially for a first-time synthesis, a patent filing, or if stereochemistry is . |
| Elemental Analysis (CHN Analysis) | Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ gas for quantification. | - Directly confirms the mass percentages of C, H, and N- Provides strong evidence for the empirical and molecular formula- Requires only a small amount of sample | - Gives no information about molecular connectivity or isomerism- Extremely sensitive to impurities; requires a highly pure sample | Use as a final quality control step to validate the purity and elemental composition of a final, purified batch, complementing the spectroscopic data. |
Conclusion
The structural confirmation of 6-Chloro-N3-methylpyridazine-3,4-diamine is not a single experiment but a logical, multi-faceted investigation. The synergistic use of ¹H and ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy provides a robust and self-validating dataset. NMR defines the structural backbone, mass spectrometry confirms the exact mass and elemental formula with its tell-tale chlorine isotope pattern, and FTIR verifies the presence of the required functional groups. While powerful techniques like X-ray crystallography offer the ultimate proof, the spectroscopic workflow detailed here represents the most efficient, reliable, and essential methodology for the modern research and development professional. By understanding the "why" behind each technique and the expected results, scientists can proceed with confidence in the identity and integrity of their materials.
References
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Sirisha, A., et al. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]
-
Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Available at: [Link]
-
Gouda, M. A., et al. (2013, August 12). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. Available at: [Link]
-
(n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem. Available at: [Link]
-
Dampc, M., et al. (2018). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. Available at: [Link]
-
Siddiqui, A. A., et al. (2018). Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. Available at: [Link]
-
SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Available at: [Link]
-
ResearchGate. (n.d.). Physical Properties of Pyridazines. Available at: [Link]
-
Volonterio, A., et al. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Mohammed, H. A., et al. (2025). Synthetic pathways to substituted/heterocyclic pyridazines. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Navigating the Patent Landscape of 6-Chloropyridazine Derivatives in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] The introduction of a chlorine atom, particularly at the 6-position, provides a versatile synthetic handle for further molecular elaboration, making 6-chloropyridazine derivatives a focal point of significant research and patent activity. This guide provides an in-depth analysis of the patent landscape for the use of 6-chloropyridazine derivatives, with a specific focus on compounds like 6-Chloro-N3-methylpyridazine-3,4-diamine, and offers a comparative perspective on their performance, supported by available experimental data. While specific patenting and extensive biological data for 6-Chloro-N3-methylpyridazine-3,4-diamine are limited in the public domain, this guide will leverage data from structurally related analogs to provide a comprehensive and actionable overview for researchers in the field.
The Strategic Importance of the 6-Chloropyridazine Moiety
The 6-chloropyridazine core is a valuable starting point for the synthesis of diverse compound libraries. The chlorine atom can be readily displaced via nucleophilic aromatic substitution or engaged in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This synthetic tractability has been a key driver of its prevalence in drug discovery programs.
Patent Landscape Overview: Key Players and Therapeutic Arenas
An analysis of the patent literature reveals a concentration of intellectual property surrounding 6-chloropyridazine derivatives in the field of oncology , with a particular emphasis on their role as protein kinase inhibitors . Several pharmaceutical and biotechnology companies have active research programs in this area, targeting kinases that are critical drivers of cancer cell proliferation and survival.
Prominent therapeutic targets for which 6-chloropyridazine derivatives have been patented include:
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis.
-
RON (Recepteur d'Origine Nantaise): Another receptor tyrosine kinase involved in cell motility and invasion.
-
Aurora Kinases: A family of serine/threonine kinases that play a crucial role in cell cycle regulation.
Key patent assignees in this space include Xcovery, GlaxoSmithKline, and Chelsea Therapeutics, who have disclosed series of pyridine and pyridazine derivatives for the treatment of cancer and other hyperproliferative disorders.[3]
Comparative Analysis of 6-Chloropyridazine Derivatives and Analogs
| Compound Class | Target(s) | Key SAR Observations | Representative IC50/Activity |
| 6-Aryl-pyridazinone derivatives | Various Cancer Cell Lines | The nature of the aryl substituent at the 6-position significantly impacts anticancer potency. | Sub-micromolar GI50 values against leukemia and non-small cell lung cancer cell lines have been reported.[4] |
| 3-Allylthio-6-aminopyridazine derivatives | Various Cancer Cell Lines | Substitution at the 3 and 6-positions with thio and amino groups, respectively, can confer potent antiproliferative activity. | Potent inhibition of various cancer cell lines has been demonstrated.[4] |
| 6-Chloropyrido[2,3-d]pyrimidine analogs | Kinases (e.g., EGFR, HER2) | Substituents at the 2-, 6-, and 7-positions are critical for achieving high potency and selectivity. The 6-chloro group serves as a key anchor for further modifications. | Varies depending on the specific analog and target kinase. |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide standardized methodologies for the synthesis and biological evaluation of 6-chloropyridazine derivatives, based on established literature procedures.
General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Chloropyridazine Derivatives
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridazine derivative with a boronic acid to introduce aryl or heteroaryl substituents at the 6-position.
Materials:
-
6-Chloropyridazine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 6-chloropyridazine derivative, boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted pyridazine.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Test compound (6-chloropyridazine derivative)
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing Key Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Therapeutic focus of patents related to 6-chloropyridazine derivatives.
Sources
Safety Operating Guide
6-Chloro-N3-methylpyridazine-3,4-diamine proper disposal procedures
Executive Summary: Operational Safety & Compliance
This guide outlines the mandatory disposal protocols for 6-Chloro-N3-methylpyridazine-3,4-diamine (CAS: 17645-17-9).[1][2] As a halogenated heteroaromatic amine, this compound presents specific risks regarding environmental toxicity and the formation of hazardous combustion byproducts (dioxins/furans) if improperly treated.[1][2]
Immediate Directive:
-
Do NOT mix with oxidizing agents (risk of exothermic N-oxide formation).[2]
-
Do NOT mix with non-halogenated solvent waste streams (cross-contamination elevates disposal costs and complicates incineration).[2]
Part 1: Chemical Profile & Hazard Identification (The Causality)[2]
To ensure safety, one must understand the why behind the protocol. This molecule combines a pyridazine core, a reactive amine, and a halogen.[1]
| Feature | Chemical Implication | Disposal Consequence |
| Chlorine Substituent (C-Cl) | High thermal stability; precursor to HCl gas and potential dioxins during combustion.[2] | Mandatory High-Temperature Incineration (>1100°C) with acid gas scrubbing. |
| Pyridazine Ring (N=N) | Nitrogen-rich heteroaromatic.[2] | Potential for NOx formation .[2][4] Must be segregated from strong oxidizers to prevent rapid decomposition.[2] |
| Diamines (Pos 3 & 4) | Basic functionality; potential hydrogen bond donor/acceptor.[2] | Can form salts with acids.[2] Check pH before mixing with bulk aqueous waste to prevent precipitation or heat generation.[2] |
Part 2: Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench. Trustworthiness in the lab is built on the discipline of segregation.
Segregation Rules (The "Golden Rule")
You must treat this waste as Halogenated Organic Waste .[2]
-
Why? Commercial incinerators require distinct fuel blending for halogenated compounds to manage the corrosive HCl produced during burning.[2]
-
The 1% Rule: If you mix even a small amount of this compound (or its solution) into a non-halogenated waste drum (e.g., Acetone/Ethanol), the entire drum must be re-classified as halogenated, tripling the disposal cost.[1][2]
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]
-
Avoid: Metal containers (Carbon Steel) if the waste is wet or acidic, as the hydrolysis of the chloro-group (though slow) can generate trace HCl, leading to corrosion and leaks.[1][2]
Labeling Protocol (Self-Validating System)
Every container must carry a label that answers three questions instantly:
-
What is it? (Full Chemical Name, not just structure).
-
What is the hazard? (Toxic, Irritant, Halogenated).
-
Is it active? (Date of closure).
Part 3: The Disposal Workflow
The following workflow ensures a closed-loop safety system from bench to incinerator.
Step-by-Step Protocol
-
Personal Protective Equipment (PPE):
-
State Assessment:
-
The "Neutralization Check" (For Solution Waste):
-
Hand-off:
Visual Logic: Disposal Decision Matrix
Caption: Operational decision tree for segregating 6-Chloro-N3-methylpyridazine-3,4-diamine waste streams to ensure regulatory compliance and cost-efficiency.
Part 4: Emergency Contingencies (Spill Management)
In the event of a spill, immediate action minimizes exposure.[1][9]
| Scenario | Protocol | Decontamination Agent |
| Dry Spill (Powder) | 1. Isolate area.2. Dampen a pad with inert solvent (e.g., water/ethanol mix) to prevent dust.3.[1][2] Gently wipe; do not sweep (avoids aerosolization).[2] | 10% Aqueous Detergent Solution (Surfactant).[2] Avoid Bleach (risk of chloramine formation).[2] |
| Wet Spill (Solution) | 1. Cover with absorbent pads or vermiculite.2.[2] Wait 5 minutes for absorption.3. Scoop into a sealed bag. | Soap and Water wash.[2][4][7][9][11] |
Medical Alert: If skin contact occurs, wash immediately with soap and water.[1][2][4][9] This compound is a skin irritant and potential sensitizer due to the amine functionality.
Part 5: References & Authoritative Grounding
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[2] (Defines hazardous waste characteristics for halogenated organic compounds). [2]
-
PubChem. Compound Summary: 3-Chloropyridazine Derivatives.[2] (Provides structural alerts and toxicity data for the pyridazine class). [2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[2][4][8] (Mandates labeling and SDS requirements for hazardous chemicals).[2] [2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] (The standard text for laboratory chemical safety and waste segregation). [2]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. my.alfred.edu [my.alfred.edu]
Comprehensive Safety & Handling Guide: 6-Chloro-N3-methylpyridazine-3,4-diamine
CAS Number: 17645-17-9 Formula: C₅H₇ClN₄ Molecular Weight: 158.59 g/mol Synonyms: 6-Chloro-N3-methyl-3,4-pyridazinediamine[1][2][3][4][5]
Part 1: Executive Safety Summary
Urgent Directive: Treat 6-Chloro-N3-methylpyridazine-3,4-diamine as a Class 6.1 Toxic Substance .
While specific LD50 data for this exact isomer is often proprietary, shipping classifications (Class 6.[5]1) and structural analogs (chloropyridazines) indicate significant acute toxicity risks via inhalation, ingestion, and dermal absorption.[5] This compound is also a likely severe eye and skin irritant.[5][6]
Critical Hazard Profile (GHS-Based Estimates):
-
H301/H311: Toxic if swallowed or in contact with skin.[5]
-
H315/H319: Causes skin and serious eye irritation.[5][6][7][8][9]
-
Sensitization: Potential respiratory or skin sensitizer (common in diamine structures).[5]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Biosafety Level 2 (BSL-2) / Chemical Hazard Band 3 handling standards.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) or N99/P3 Respirator (Secondary) | Dust Control: The solid powder poses a high inhalation risk.[5] All weighing must occur inside a certified chemical fume hood.[5] |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate (Silver Shield®) | Permeation Resistance: Chlorinated nitrogen heterocycles can permeate standard latex.[5] Double nitrile provides >480 min breakthrough protection for solid handling.[5] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1+) | Mucosal Protection: Standard safety glasses are insufficient against fine toxic dusts or splashes during solubilization.[5] |
| Body | Tyvek® Lab Coat (Closed front) + Sleeve Covers | Dermal Barrier: Prevents accumulation of toxic dust on street clothes or forearms.[5] |
Part 3: Operational Handling Protocol
Workflow Visualization
The following diagram outlines the critical control points (CCPs) for handling this compound to minimize exposure.
Figure 1: Critical Control Points for handling toxic chloropyridazine solids.
Step-by-Step Protocol
Step 1: Pre-Operational Prep [5]
-
Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation, which can degrade the chloro-group or cause clumping.[5]
-
Workspace: Verify fume hood face velocity is >100 fpm (0.5 m/s). Clear the deck of unnecessary equipment.
Step 2: Weighing (The High-Risk Step)
-
Static Control: Use an anti-static gun or bar if available.[5] Charged powders can "jump," creating invisible contamination.[5]
-
Containment: Weigh directly into the reaction vessel or a pre-tared vial. Never use weighing paper for toxic powders; use a weighing boat or funnel that can be rinsed.[5]
-
Technique: Keep the sash as low as possible. Use a disposable spatula.[5]
Step 3: Solubilization
-
Solvent Choice: Soluble in DMSO and Methanol.[5]
-
Procedure: Add solvent to the solid to minimize dust displacement.[5] Cap immediately and vortex.
-
Labeling: Mark the solution clearly with "TOXIC" and the concentration.
Step 4: Reaction & Cleanup
-
Addition: Transfer solutions using a positive-displacement pipette or syringe to prevent dripping.
-
Decontamination: Immediately wipe down the balance area with a detergent solution (e.g., 1% Alconox) followed by 70% ethanol.[5]
Part 4: Emergency Response & Decontamination[5]
Spill Management (Solid)[5][9]
-
Evacuate: Alert nearby personnel.
-
PPE Up: Don full PPE including double gloves and N95/N99 respirator.[5]
-
Cover: Gently cover the spill with a damp paper towel (do not wet the powder directly if reactive, but dampness prevents dust).[5]
-
Collect: Scoop up the material using a disposable scraper. Place in a hazardous waste container.
-
Clean: Wash the surface 3x with soap and water.[5]
Exposure First Aid[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[5][7][10] Do not use ethanol/solvents, as they may enhance dermal absorption.[5]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5][7][8][10] Consult an ophthalmologist.
Part 5: Waste Disposal Strategy
Compliance with local environmental regulations (e.g., RCRA in the US) is mandatory.[5]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Toxic Solid (Class 6.1) | Segregate into a dedicated "Toxic Solids" bin.[5] Do not mix with general trash.[5] |
| Liquid Waste | Halogenated Organic | Collect in "Halogenated Solvent" carboys.[5] Label as containing "Chloropyridazine derivative."[5] |
| Contaminated Sharps | Bio/Chem Hazard | Sharps container.[5] Do not recap needles. |
References
-
PubChem . (n.d.).[5][6] 6-Chloro-4-methylpyridazin-3-amine (Structural Analog Safety Data). National Library of Medicine.[5] Retrieved February 18, 2026, from [Link][5]
Sources
- 1. 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9], Information for 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9], Suppliers of China 6-Chloro-N3-Methylpyridazine-3,4-Diamine [17645-17-9] [chemnet.com]
- 2. 17645-17-9 6-Chloro-N3-Methylpyridazine-3,4-Diamine [king-pharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-chloro-N3-methylpyridazine-3,4-diamine, CasNo.17645-17-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
